2-Methyl-1-undecene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93957. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methylundec-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24/c1-4-5-6-7-8-9-10-11-12(2)3/h2,4-11H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVKHZYVCVKEGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171725 | |
| Record name | 2-Methylundec-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18516-37-5 | |
| Record name | 2-Methyl-1-undecene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18516-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1-undecene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018516375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-1-undecene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93957 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2-Methylundec-1-ene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylundec-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.526 | |
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| Record name | 2-METHYL-1-UNDECENE | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Precision Methylenation: Synthesis of 2-Methyl-1-undecene
A Technical Guide for High-Fidelity Terminal Olefination
Executive Summary & Strategic Analysis
Target Molecule: 2-Methyl-1-undecene (CAS: 18516-37-5) Core Challenge: Regiocontrol. The synthesis of this compound from 2-undecanone presents a classic regiochemical dichotomy. While the addition of a methyl Grignard reagent (MeMgBr) to 2-undecanone yields the tertiary alcohol (2-methyl-2-undecanol), subsequent acid-catalyzed dehydration is thermodynamically controlled . This inevitably favors the Zaitsev product—the internal alkene (2-methyl-2-undecene)—over the desired Hofmann product (the terminal alkene).
The Solution: To ensure the exclusive formation of the exocyclic methylene group, this protocol utilizes the Wittig Methylenation . This reaction operates under kinetic control , locking the double bond at the terminal position via a concerted [2+2] cycloaddition mechanism, effectively bypassing the thermodynamic stability issues associated with carbocation-mediated dehydration.
Retrosynthetic Analysis
The disconnection approach reveals the necessity of a methyl ylide equivalent.
Figure 1: Retrosynthetic disconnection showing the C=C bond formation via ylide addition.
Experimental Protocol
3.1 Reagent Table & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Critical Property |
| Methyltriphenylphosphonium bromide | 357.22 | 1.2 | Ylide Precursor | Hygroscopic; dry under vacuum before use. |
| Potassium tert-butoxide ( | 112.21 | 1.3 | Base | Moisture sensitive; use fresh sublimed grade. |
| 2-Undecanone | 170.29 | 1.0 | Substrate | Liquid; d = 0.825 g/mL. |
| Tetrahydrofuran (THF) | 72.11 | Solvent | Solvent | Must be anhydrous (distilled from Na/Benzophenone). |
3.2 Step-by-Step Methodology
Phase A: Generation of the Ylide (The "Instant Ylide" Method)
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Maintain a positive pressure of nitrogen throughout.
-
Suspension: Charge the flask with Methyltriphenylphosphonium bromide (1.2 equiv) . Add anhydrous THF (0.4 M relative to phosphonium salt) .
-
Deprotonation: Cool the suspension to 0 °C (ice bath). Add
(1.3 equiv) in a single portion.-
Observation: The white suspension will turn a bright canary yellow immediately, indicating the formation of the phosphorus ylide (
). -
Time: Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.
-
Phase B: Olefination 4. Addition: Cool the yellow ylide suspension back to 0 °C. Add 2-Undecanone (1.0 equiv) dropwise via syringe over 10 minutes.
- Mechanistic Note: The yellow color will fade as the ylide is consumed and the betaine/oxaphosphetane intermediate forms.
- Reaction: Remove the ice bath and allow the mixture to stir at RT.
- Monitoring: Monitor via TLC (Hexanes:EtOAc 9:1). The ketone spot (
) should disappear, replaced by the non-polar alkene spot near the solvent front. Reaction is typically complete within 3–4 hours.
Phase C: Workup & TPPO Removal Strategy Critique: The standard aqueous workup often results in a "gummy" mess due to Triphenylphosphine oxide (TPPO). This protocol uses a precipitation workup to remove the bulk of TPPO before chromatography.
-
Quench: Quench the reaction with saturated
solution (10 mL). -
Extraction: Dilute with Pentane (not Diethyl Ether, as TPPO is less soluble in Pentane). Separate phases. Extract the aqueous layer 2x with Pentane.
-
Precipitation (Crucial Step): Combine organic layers, dry over
, and filter. Concentrate the filtrate to ~20% of its original volume.-
Action: Cool the concentrated residue to -20 °C for 2 hours. TPPO will crystallize out as a white solid.
-
Filtration: Filter the cold mixture rapidly through a fritted funnel or a short pad of Celite.
-
-
Purification: The filtrate contains the crude alkene. Purify via flash column chromatography (100% Pentane or Hexanes). The product elutes very quickly.
Mechanistic Pathway
The reaction proceeds via the formation of an oxaphosphetane intermediate. Unlike stabilized ylides (which yield E-alkenes), the unstabilized methyl ylide reacts under kinetic control.
Figure 2: Mechanistic flow from ylide attack to oxaphosphetane collapse.
Characterization & Validation
To validate the synthesis of the terminal isomer (this compound) versus the internal isomer (2-methyl-2-undecene), focus on the Proton NMR signals in the olefinic region.
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR | Terminal Methylene ( | |
| 1H NMR | Methyl group on the double bond. | |
| 13C NMR | The substituted vinyl carbon. | |
| 13C NMR | The terminal methylene carbon. | |
| IR | ~890 cm | C-H out-of-plane bending for gem-disubstituted alkenes. |
| Boiling Point | 212 °C | Consistent with literature values [1]. |
| Density | 0.75 g/mL | Standard for C12 alkenes [1]. |
Troubleshooting & Safety
-
Low Yield: Often caused by wet THF quenching the ylide. Ensure the ylide solution is visibly yellow before adding the ketone.
-
Emulsions: TPPO can stabilize emulsions. Use the pentane precipitation method described in Step 8 to mitigate this [2].
-
Safety: Methyltriphenylphosphonium bromide is toxic if inhaled.
is corrosive.[2] Handle all reagents in a fume hood.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 87689, this compound.[3] Retrieved from [Link]
-
Department of Chemistry, University of Rochester. Workup Tips: Removing Triphenylphosphine Oxide. Retrieved from [Link]
-
Maercker, A. (1965).[4] "The Wittig Reaction." Organic Reactions, 14, 270.[4] (Foundational review on Wittig mechanism and scope).
-
Organic Chemistry Portal. Wittig Reaction. Retrieved from [Link]
Sources
Analytical Profiling and Synthetic Validation of 2-Methyl-1-undecene
From Biomarker Discovery to Chemical Standards
Executive Summary
The precise characterization of branched alpha-olefins, specifically 2-methyl-1-undecene (CAS: 18516-37-5), is a critical competency in chemical ecology (pheromone profiling), petrochemical analysis, and biomarker discovery. Unlike its linear isomer 1-dodecene, the 2-methyl branched structure imparts unique volatility and reactivity profiles essential for species-specific insect communication and high-performance lubricant synthesis.
This guide provides a rigorous, self-validating framework for the synthesis, purification, and analytical differentiation of this compound. We move beyond basic identification, focusing on the orthogonal validation required to distinguish this analyte from isobaric interferences in complex biological matrices.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The structural rigidity introduced by the methyl group at the C2 position significantly alters the thermodynamic and spectral properties compared to linear isomers.
| Property | Value / Description | Analytical Significance |
| IUPAC Name | 2-Methylundec-1-ene | Unambiguous nomenclature for synthesis. |
| Formula | C₁₂H₂₄ | Isobaric with 1-dodecene, cyclododecane. |
| Molecular Weight | 168.32 g/mol | Molecular ion ( |
| Boiling Point | ~215°C (est) | Elutes before 1-dodecene on non-polar columns. |
| Kovats Index (RI) | 1185 ± 2 (DB-5/HP-5) | Critical differentiator from 1-dodecene (RI ~1200). |
| Density | 0.757 g/mL | Phase separation behavior in aqueous workups. |
Synthetic Validation: The Wittig Protocol
To validate an analytical method, one must possess an authentic standard. Commercially available standards can degrade; therefore, de novo synthesis via the Wittig Reaction is the gold standard. This route guarantees the position of the double bond, unlike acid-catalyzed dehydration of alcohols which leads to thermodynamic mixtures of internal alkenes (e.g., 2-methyl-2-undecene).
Reaction Logic
We utilize 2-Undecanone as the electrophile and Methyltriphenylphosphonium bromide as the ylide precursor.
-
Why this route? It creates the C=C bond specifically at the terminal position.
-
The Trap: 2-Undecanone is a hindered ketone compared to aldehydes; Potassium tert-butoxide (
-BuOK) or -Butyllithium ( -BuLi) is required to ensure complete ylide formation.
Step-by-Step Protocol
Reagents:
-
Methyltriphenylphosphonium bromide (MTPB): 1.2 eq
-
Potassium tert-butoxide (
-BuOK): 1.3 eq -
2-Undecanone: 1.0 eq
-
Solvent: Anhydrous Tetrahydrofuran (THF)
Workflow:
-
Ylide Generation (The "Yellow" Step):
-
Suspend MTPB in dry THF under Nitrogen atmosphere.
-
Cool to 0°C. Slowly add
-BuOK. -
Self-Validation: The suspension must turn a bright canary yellow . If it remains white, the base is inactive or wet.
-
-
Coupling:
-
Workup (The "Crash" Step):
-
Quench with water. Extract with pentane (alkenes prefer pentane; TPPO prefers the aqueous/ether interface).
-
Purification: TPPO precipitates as a white solid. Filter it off.
-
Pass the filtrate through a short silica plug (eluting with pentane) to remove residual polar impurities.
-
Synthesis Pathway Visualization
Figure 1: Regioselective synthesis of this compound ensuring no internal isomer contamination.
Instrumental Characterization
Gas Chromatography - Mass Spectrometry (GC-MS)
Differentiation from isomers relies heavily on Retention Indices (RI) and subtle fragmentation patterns.
-
Column: 5% Phenyl-methylpolysiloxane (DB-5, HP-5, or equivalent).
-
Retention Index (RI):
Mass Spectral Fingerprint (EI, 70eV):
-
Molecular Ion (
): m/z 168 (typically weak/visible). -
Base Peak/Diagnostic Ions:
-
m/z 56: Characteristic of 2-methyl-1-alkenes (Isobutene fragment,
). -
m/z 41, 55, 69: Typical alkene series (
). -
Differentiation: 1-Dodecene will show a stronger m/z 43/57 alkyl series and a different ratio of m/z 55/56.
-
Nuclear Magnetic Resonance (NMR)
NMR is the definitive structural proof, distinguishing the terminal methylene protons.
-
H NMR (CDCl
, 400 MHz):-
4.65 - 4.70 ppm: Two singlets (or very fine multiplets). This represents the
protons. -
Contrast: 1-Dodecene shows a complex multiplet at
5.8 (internal vinyl H) and 4.9-5.0 (terminal vinyl H). -
1.70 ppm: Singlet (3H). This is the methyl group attached to the double bond (
). -
Contrast: This singlet is absent in 1-dodecene.
-
4.65 - 4.70 ppm: Two singlets (or very fine multiplets). This represents the
Differentiation Matrix: Isomer Analysis
In drug development and metabolomics, "close enough" is a failure. Use this matrix to rule out false positives.
| Feature | This compound | 1-Dodecene (Linear Isomer) | 2-Methyl-2-undecene (Internal Isomer) |
| Structure | Terminal Branch | Terminal Linear | Internal Branch (Trisubstituted) |
| GC Elution (DB-5) | Early (RI 1185) | Late (RI 1200) | Late (RI ~1210-1220) |
| 2H (Singlets, ~4.7 ppm) | 3H (Multiplets, 4.9-5.8 ppm) | 1H (Triplet/Multiplet, ~5.1 ppm) | |
| Stability | Moderate | Moderate | High (Thermodynamic Sink) |
| Origin | Biological/Synthetic | Petrochemical | Acid-catalyzed rearrangement |
Analytical Decision Tree
The following workflow illustrates the logic for confirming this compound in a complex sample (e.g., insect extract or breath condensate).
Figure 2: Step-wise logic for excluding isobaric interferences during identification.
References
-
NIST Mass Spectrometry Data Center. (2023). This compound: Gas Chromatography and Mass Spectra. National Institute of Standards and Technology.[5][6][7] Link
-
Maryanoff, B. E., & Reitz, A. B. (1989).[8] The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. Link
-
PubChem. (2023). Compound Summary: this compound.[3][4][7][9] National Center for Biotechnology Information. Link
- Millar, J. G. (2000). Polyene hydrocarbons and epoxides: A second major class of lepidopteran sex attractant pheromones. Annual Review of Entomology. (Contextual reference for branched alkene analysis in insects).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. This compound | C12H24 | CID 87689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Undecene, 2-methyl- [webbook.nist.gov]
- 5. 2-Methyl-1-nonene [webbook.nist.gov]
- 6. 2-Methyl-1-dodecene [webbook.nist.gov]
- 7. 1-Undecene, 2-methyl- [webbook.nist.gov]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. store.researchscientific.co.uk [store.researchscientific.co.uk]
Reactivity of branched alpha-olefins in organic chemistry
The Steric-Electronic Paradox: A Guide to Branched -Olefin Reactivity
Executive Summary
Branched
This guide provides a technical deep-dive into harnessing this reactivity. We move beyond standard textbook definitions to explore the causality behind catalyst selection, the mechanistic divergence between cationic and metal-catalyzed pathways, and the practical protocols required to functionalize these sterically demanding motifs for drug discovery and polymer science.
Structural Dynamics & Reactivity Principles
The reactivity of a branched
The Stability/Steric Trade-off[1]
-
Electronic Activation: The two alkyl groups on the
-carbon donate electron density via hyperconjugation and induction, making the double bond electron-rich (nucleophilic). Upon protonation or electrophilic attack, the resulting tertiary carbocation is significantly more stable than the secondary cation formed from a linear olefin. -
Steric Deactivation: In transition metal catalysis, the geminal substituents impede the approach of the metal center to the
-system, often necessitating high-pressure conditions or specialized ligand geometries (e.g., wide bite angles) to facilitate coordination.
Mechanistic Bifurcation
The pathway chosen depends entirely on the nature of the attacking species:
| Attacking Species | Dominant Mechanism | Critical Control Factor |
| Proton ( | Cationic Polymerization | Temperature: Low temps (-80°C) required to suppress transfer. |
| Metal Hydride ( | Insertion/Elimination | Ligand Sterics: Bulky ligands favor anti-Markovnikov addition. |
| Radical ( | Radical Addition | Stability: Tertiary radical stability drives regioselectivity. |
Protocol 1: Controlled Cationic Polymerization (The Isobutylene Paradigm)
Objective: Synthesize well-defined polyisobutylene (PIB) or oligomers with high exo-olefin end-group fidelity, minimizing "backbiting" isomerization.
The Challenge: Standard cationic polymerization is prone to rapid chain transfer to monomer, resulting in broad molecular weight distributions (PDI) and ill-defined end groups.
The Solution: Use of a "Living" Cationic System with a Proton Trap.[1]
Experimental Workflow
This protocol utilizes a Lewis acid co-initiator system (
Reagents:
-
Monomer: Isobutylene (condensed gas).[2]
-
Initiator: 2-chloro-2,4,4-trimethylpentane (TMPCl) – mimics the chain end.
-
Co-initiator:
(Lewis Acid). -
Proton Trap: 2,6-Di-tert-butylpyridine (DTBP) – scavenges protic impurities without complexing the Lewis acid.
-
Solvent: Methyl chloride (
) / Hexane blend (40:60 v/v).
Step-by-Step Methodology:
-
Cryogenic Setup: Cool the reaction vessel to -80°C under dry
. The low temperature is non-negotiable; it suppresses -proton elimination (termination) relative to propagation ( ). -
Charge: Add solvent, DTBP (proton trap), and TMPCl (initiator).
-
Initiation: Add
. The solution typically turns yellow/orange, indicating the formation of the ion pair complex. -
Propagation: Introduce pre-chilled isobutylene. Stir vigorously. The reaction is extremely fast.
-
Quench: Terminate with pre-chilled methanol containing
. -
Purification: Precipitate polymer in excess methanol.
Self-Validating Check:
-
Verification: Analyze via
NMR. -
Success Criteria: Appearance of doublet signals at
4.64 and 4.85 ppm indicates exo-olefin (terminal vinylidene) end groups. Internal olefin signals indicate failed temperature control or insufficient proton trapping.
Visualization: Cationic Propagation Cycle
Figure 1: Mechanism of living cationic polymerization showing the competition between propagation and isomerization.
Protocol 2: Regioselective Hydroboration (Drug Discovery)
Objective: Install a chiral alcohol or amine at the anti-Markovnikov position of a 1,1-disubstituted alkene. This generates a
The Challenge: Standard hydroboration (
The Solution: Use of bulky Iridium catalysts or sterically demanding boranes (9-BBN) to enforce steric control.
Experimental Workflow
Reagents:
-
Substrate:
-methylstyrene derivative. -
Catalyst:
with chiral ligand (e.g., (S)-BINAP). -
Reagent: Catecholborane or Pinacolborane.
Step-by-Step Methodology:
-
Catalyst Activation: Mix
(1 mol%) and Ligand (2 mol%) in THF under Argon for 10 mins. -
Addition: Add the branched alkene (1.0 equiv).
-
Hydroboration: Add borane reagent (1.2 equiv) dropwise at 0°C.
-
Oxidation: Once TLC shows consumption of alkene, add
(3M) and (30%). -
Extraction: Extract with ethyl acetate.
Why this works: The Iridium catalyst coordinates the alkene. The bulky ligand environment forces the migratory insertion of the hydride to occur at the more substituted carbon (to avoid steric clash with the ligand), placing the boron at the less substituted (terminal) carbon with high enantioselectivity.
Protocol 3: Palladium-Catalyzed Heck Arylation
Objective: Create a quaternary carbon center via C-C bond formation.
The Challenge: 1,1-disubstituted alkenes are poor substrates for the Heck reaction due to slow migratory insertion and rapid
The Solution: "Jeffery Conditions" using Phase Transfer Catalysis (PTC) or Silver salts to accelerate the halide abstraction.
Experimental Workflow
Reagents:
-
Substrate: 1,1-diphenylethylene.
-
Coupling Partner: Aryl Iodide (Ar-I).
-
Catalyst:
(5 mol%). -
Ligand:
or more robust tri-o-tolylphosphine. -
Base:
(Silver carbonate acts as a halide scavenger, preventing reversible coordination). -
Solvent: DMF or DMAc (polar aprotic is essential).
Step-by-Step Methodology:
-
Mix: Combine Ar-I, Alkene, Catalyst, and Base in a sealed tube.
-
Heat: Heat to 80-100°C.
-
Monitoring: Monitor for the disappearance of Ar-I.
-
Workup: Filter through Celite to remove AgI precipitates.
Mechanistic Insight: The silver salt precipitates AgI, driving the oxidative addition equilibrium forward and creating a highly electrophilic cationic Pd species that coordinates more effectively to the hindered olefin.
Visualization: Steric Control in Metal Catalysis
Figure 2: The Heck catalytic cycle highlighting the steric bottleneck at the coordination/insertion stage.
Applications in Drug Development[4]
Branched
-
Metabolic Stability: The gem-dimethyl group blocks metabolic oxidation at the
-position (a common clearance pathway for linear alkyl chains). -
Conformational Lock: The steric bulk restricts bond rotation, locking the molecule into a bioactive conformation (The Thorpe-Ingold Effect).
Case Study Comparison:
| Parameter | Linear Analog (e.g., n-butyl) | Branched Analog (e.g., isobutyl/gem-dimethyl) |
|---|---|---|
| Metabolic Half-Life | Low (Rapid P450 oxidation) | High (Steric shielding of C-H bonds) |
| Solubility (LogP) | Moderate | High (Increased lipophilicity) |
| Synthetic Access | Easy (
References
-
Cationic Polymerization of Isobutylene
-
Hydroboration of 1,1-Disubstituted Alkenes
-
Heck Reaction Mechanism
-
Gem-Difluoroalkene Functionalization
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Cationic polymerization of isobutylene in toluene: toward well-defined exo-olefin terminated medium molecular weight polyisobutylenes under mild conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric hydroboration of 1,1-disubstituted alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly regio- and enantioselective catalytic asymmetric hydroboration of α-substituted styrenyl derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Expanding the Reactivity of Flavin Dependent Halogenases Toward Olefins via Enantioselective Intramolecular Haloetherification and Chemoenzymatic Oxidative Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Health and Safety of 2-Methyl-1-undecene for Laboratory Professionals
This guide provides a detailed examination of the health and safety considerations for the handling, storage, and disposal of 2-Methyl-1-undecene (CAS No. 18516-37-5) in a research and development environment. As a long-chain alpha-olefin, its specific properties necessitate a thorough understanding of its potential hazards and the implementation of robust safety protocols to mitigate risks. This document is intended for researchers, scientists, and drug development professionals who may work with this compound.
Understanding the Compound: Physicochemical Properties and Inherent Risks
This compound is a combustible liquid organic compound. A comprehensive understanding of its physical and chemical properties is the foundation of a robust safety protocol. These properties dictate its behavior under various laboratory conditions and inform the necessary precautions for safe handling.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄ | PubChem[1] |
| Molecular Weight | 168.32 g/mol | PubChem[1] |
| Appearance | Colorless liquid (inferred from similar compounds) | N/A |
| Density | 0.757 g/mL at 25 °C | Sigma-Aldrich |
| Melting Point | -40 °C | ChemSynthesis[2] |
| Boiling Point | 212 °C | ChemSynthesis[2] |
| Flash Point | 72 °C (161.6 °F) - closed cup | Sigma-Aldrich |
| Solubility | Insoluble in water (inferred from similar long-chain hydrocarbons) | N/A |
| Refractive Index | n20/D 1.432 | Sigma-Aldrich |
The flash point of 72 °C classifies this compound as a combustible liquid. While not as volatile as highly flammable solvents, it can ignite if heated or exposed to a sufficiently strong ignition source. Its insolubility in water and lower density mean that in the event of a spill into a water system, it will float and spread, posing a challenge for containment.
Hazard Identification and GHS Classification
Anticipated GHS Hazard Classifications:
-
Aspiration Hazard (Category 1): This is the most significant anticipated health hazard. Similar to other low-viscosity hydrocarbons like undecane, if this compound is swallowed and then enters the lungs (aspiration), it can cause severe lung damage, chemical pneumonitis, and may be fatal.[3] Therefore, vomiting should never be induced after ingestion.
-
Skin Irritation (Category 2 or 3): Prolonged or repeated skin contact may cause irritation, characterized by redness, dryness, and cracking. While generally not highly irritating, good laboratory hygiene is essential.
-
Eye Irritation (Category 2B): Direct contact with the eyes is likely to cause mild to moderate irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): Inhalation of high concentrations of vapor or mist may cause respiratory tract irritation and central nervous system effects such as dizziness or drowsiness.
It is important to note that without specific toxicological studies on this compound, this assessment is based on the precautionary principle, extrapolating from the known hazards of structurally similar chemicals.
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical for ensuring the safety of laboratory personnel. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.
Hierarchy of Controls
The hierarchy of controls is a systematic approach to minimizing or eliminating exposure to hazards. The most effective controls are at the top of the pyramid.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound that may generate aerosols or vapors should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.
Administrative Controls:
-
Standard Operating Procedures (SOPs): Detailed SOPs for the handling, storage, and disposal of this compound must be developed and strictly followed.
-
Training: All personnel who will be working with this compound must receive documented training on its hazards and the necessary safety precautions.
-
Restricted Access: Areas where this compound is used or stored should be clearly marked and access should be restricted to authorized personnel.
Personal Protective Equipment (PPE)
The appropriate PPE provides a final barrier of protection against exposure.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Gloves must be inspected before use and replaced immediately if they show signs of degradation.
-
Skin and Body Protection: A laboratory coat is required. For larger quantities or procedures with a higher risk of splashing, chemically resistant aprons and sleeves should be considered.
-
Respiratory Protection: In situations where engineering controls are not sufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Safe Handling, Storage, and Disposal Protocols
Adherence to strict protocols for handling, storage, and disposal is paramount to preventing accidents and ensuring a safe working environment.
Handling Procedures
-
Avoid Inhalation: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Prevent Contact: Avoid contact with skin, eyes, and clothing.
-
Grounding and Bonding: To prevent static discharge, which could be an ignition source, all metal containers and transfer equipment should be grounded and bonded.
-
Use Non-Sparking Tools: When working with larger quantities, use tools made of non-sparking materials.
-
Keep Away from Ignition Sources: Do not handle near open flames, sparks, or hot surfaces. "No Smoking" policies should be strictly enforced.
Storage Requirements
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Store in a cool, dry, well-ventilated area designated for combustible liquids.
-
Incompatible Materials: Keep away from strong oxidizing agents.
-
Refrigeration: For long-term storage and to maintain product quality, refrigeration may be recommended.[4] If a standard refrigerator is used, it must be modified to be spark-proof.
Disposal
-
Waste Characterization: this compound waste must be treated as hazardous chemical waste.
-
Collection: Collect in a designated, properly labeled, and sealed waste container.
-
Disposal Vendor: Dispose of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. Do not dispose of down the drain.
Emergency Procedures: A Step-by-Step Guide
In the event of an emergency, a calm and methodical response is crucial. All laboratory personnel should be familiar with these procedures.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | 1. Move the affected person to fresh air. 2. If breathing is difficult, provide oxygen. 3. If the person is not breathing, begin artificial respiration. 4. Seek immediate medical attention. |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Wash the affected area with soap and plenty of water for at least 15 minutes. 3. If skin irritation persists, seek medical attention. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. This is critical due to the aspiration hazard. 2. If the person is conscious and can swallow, have them rinse their mouth with water. 3. Seek immediate medical attention. |
Spill Response Protocol
The appropriate response to a spill depends on its size and location.
Key Steps for a Small, Contained Spill:
-
Alert others: Inform personnel in the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated, and if safe to do so, increase ventilation.
-
PPE: Wear appropriate PPE, including a respirator if necessary.
-
Containment: Use a non-combustible absorbent material like sand or vermiculite to contain the spill.
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with soap and water.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5]
-
Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the burning liquid.
-
Firefighter Protection: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).
Toxicological Information
There is a lack of specific toxicological data for this compound in publicly available literature. However, based on its chemical class (long-chain hydrocarbon), the primary concerns are:
-
Aspiration Toxicity: As previously mentioned, this is the most severe acute hazard.
-
Dermal Effects: Prolonged or repeated contact may lead to defatting of the skin and dermatitis.
-
Inhalation Effects: High concentrations of vapor can be narcotic and cause central nervous system depression.
No data is available regarding the carcinogenicity, mutagenicity, or reproductive toxicity of this compound. In the absence of such data, it is prudent to handle the compound as a substance with unknown long-term health effects and to minimize exposure.
Conclusion
This compound is a combustible liquid that presents a significant aspiration hazard and potential for skin, eye, and respiratory irritation. A comprehensive safety program, including the consistent use of engineering controls, appropriate personal protective equipment, and strict adherence to established handling and emergency protocols, is essential for its safe use in a laboratory setting. All personnel must be thoroughly trained on these procedures before working with this compound.
References
-
ChemSynthesis. (2025). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Undecane. National Center for Biotechnology Information. Retrieved from [Link]
-
Airgas. (2016). Safety Data Sheet for 2-Methyl-2-Butene. Retrieved from [Link]
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A Comprehensive Technical Guide to the IUPAC Nomenclature of Branched Undecenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of organic chemistry, and particularly within the realm of drug discovery and development, the unambiguous naming of molecules is of paramount importance. The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic set of rules to ensure that every organic compound can be assigned a unique and descriptive name, revealing its precise molecular architecture. This guide provides an in-depth exploration of the IUPAC nomenclature as it applies to a specific and important class of long-chain alkenes: branched undecenes.
Undecenes, with their eleven-carbon backbone, serve as crucial scaffolds and intermediates in the synthesis of a wide array of biologically active molecules and complex natural products. The introduction of branching and stereochemistry to the undecene framework gives rise to a vast diversity of structures with distinct physical, chemical, and biological properties. A mastery of their nomenclature is therefore essential for clear communication, accurate documentation in patents and publications, and effective data management in chemical databases.
This guide moves beyond a simple recitation of rules, offering a deeper understanding of the logic that underpins the IUPAC system. It is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently and accurately name complex branched undecenes, including those with multiple stereocenters.
Core Principles of Alkene Nomenclature
The IUPAC system for naming alkenes is built upon the foundational principles of alkane nomenclature, with specific modifications to account for the presence of the carbon-carbon double bond. The systematic name of a branched undecene is constructed from several key components: a parent name indicating the length of the principal carbon chain, locants (numbers) specifying the positions of substituents and the double bond, prefixes identifying the various substituents, and stereochemical descriptors (E/Z and R/S) to define the molecule's three-dimensional structure.
Identifying and Numbering the Parent Chain
The first and most critical step in naming a branched undecene is the identification of the parent chain. For acyclic alkenes, the parent chain is the longest continuous carbon chain that contains the carbon-carbon double bond.[1][2] This rule is paramount; a longer chain that does not include the double bond cannot be the parent chain.
Once the parent chain is identified, it must be numbered. The numbering begins from the end of the chain that gives the first carbon of the double bond the lowest possible number.[1][3] This priority of the double bond overrules the positions of alkyl or halo substituents. If the double bond is equidistant from both ends of the chain, then the numbering starts from the end that gives the first substituent the lowest number.
Table 1: Parent Chain Selection and Numbering Priorities
| Priority for Numbering | Rationale | Example |
| 1. Lowest number for the double bond | The double bond is the principal functional group defining the molecule as an alkene. | A chain is numbered to give the double bond position 3 instead of 8. |
| 2. Lowest number for the first substituent (if double bond is equidistant) | Ensures a consistent and unambiguous numbering scheme. | If the double bond is at the 5-position in an 11-carbon chain, numbering starts from the end nearer to a substituent. |
Stereochemistry: The Language of 3D Structure
A simple molecular formula or even a basic structural drawing is often insufficient to uniquely describe a molecule. Stereochemistry, the spatial arrangement of atoms, plays a crucial role in determining a molecule's biological activity. For branched undecenes, two primary types of stereoisomerism are of concern: geometric isomerism around the double bond (E/Z notation) and chirality at tetrahedral carbons (R/S notation).
E/Z Notation for Geometric Isomers
The restricted rotation around a carbon-carbon double bond can lead to the formation of geometric isomers. While the terms cis and trans are suitable for simple alkenes with two identical substituents, the more robust Cahn-Ingold-Prelog (CIP) priority rules are employed to assign E (from the German entgegen, meaning opposite) and Z (from the German zusammen, meaning together) configurations for more complex structures.[4][5]
Protocol for Assigning E/Z Configuration:
-
Assign Priorities: For each carbon of the double bond, assign priorities (1 for higher, 2 for lower) to the two attached groups based on the atomic number of the atom directly bonded to the double bond carbon. A higher atomic number receives a higher priority.
-
Break Ties: If the directly attached atoms are the same, move to the next atoms along the chains until a point of difference is found. The group with the atom of higher atomic number at the first point of difference receives higher priority.
-
Determine Configuration:
-
If the two higher-priority groups are on the same side of the double bond, the configuration is Z .
-
If the two higher-priority groups are on opposite sides of the double bond, the configuration is E .
-
Caption: E/Z configuration is determined by the relative positions of the higher-priority groups on the double bond carbons.
R/S Notation for Chiral Centers
A carbon atom bonded to four different groups is a chiral center, or stereocenter. Such a center can exist in one of two non-superimposable mirror-image forms called enantiomers. The Cahn-Ingold-Prelog (CIP) priority rules are again used to assign an absolute configuration of either R (from the Latin rectus, meaning right) or S (from the Latin sinister, meaning left) to each chiral center.[6]
Protocol for Assigning R/S Configuration:
-
Assign Priorities: Assign priorities (1, 2, 3, and 4) to the four groups attached to the chiral center based on atomic number, as with E/Z notation.
-
Orient the Molecule: Orient the molecule in three-dimensional space so that the lowest-priority group (4) is pointing away from the viewer.
-
Trace the Path: Trace a path from the highest-priority group (1) to the second-highest (2) to the third-highest (3).
-
Determine Configuration:
-
If the path traces a clockwise direction, the configuration is R .
-
If the path traces a counter-clockwise direction, the configuration is S .
-
Caption: R/S configuration is assigned based on the direction of the path from priority 1 to 3 with the lowest priority group pointing away.
Assembling the IUPAC Name: A Step-by-Step Workflow
The final IUPAC name is a composite of all the structural information gathered in the preceding steps. The components are assembled in a specific order.
Caption: The general structure for assembling an IUPAC name for a branched alkene.
Workflow for Naming a Complex Branched Undecene:
-
Identify the Parent Chain: Find the longest continuous carbon chain that includes the double bond. For undecenes, this will be an 11-carbon chain.
-
Number the Parent Chain: Number the chain to give the double bond the lowest possible locant.
-
Identify and Name Substituents: Identify all groups attached to the parent chain and name them (e.g., methyl, ethyl, bromo).
-
Assign Stereochemistry:
-
Determine the E/Z configuration of the double bond.
-
Determine the R/S configuration of each chiral center.
-
-
Assemble the Full Name:
-
Begin with the stereochemical descriptors in parentheses, including their locants (e.g., (3E,5S)).
-
List the substituents alphabetically, each preceded by its locant. Use prefixes like di-, tri-, etc., for multiple identical substituents, but ignore these prefixes for alphabetization.
-
State the parent name (undec).
-
Indicate the position of the double bond with its locant, followed by the suffix -ene.
-
Case Studies in Branched Undecene Nomenclature
To illustrate the application of these principles, let us consider a series of increasingly complex branched undecenes.
Example 1: A Simple Branched Undecene
Structure: A undec-4-ene with a methyl group at position 6.
Analysis:
-
Parent Chain: 11 carbons, including the double bond (undecene).
-
Numbering: Numbering from left to right gives the double bond at position 4. Numbering from right to left gives it at position 7. Thus, we number from the left.
-
Substituent: A methyl group at position 6.
-
Stereochemistry: Assuming the stereochemistry is not specified or is a mixture, we do not add E/Z or R/S descriptors.
IUPAC Name: 6-methylundec-4-ene
Example 2: A Branched Undecene with Geometric Isomerism
Structure: A undec-5-ene with an ethyl group at position 5 and a propyl group at position 6. The higher priority groups on the double bond are on opposite sides.
Analysis:
-
Parent Chain: 11 carbons (undecene).
-
Numbering: The double bond is at position 5, regardless of the direction of numbering. We then number to give the first substituent the lowest number. Numbering from the left places the ethyl group at 5; numbering from the right places the propyl group at 6. Thus, we number from the left.
-
Substituents: An ethyl group at position 5 and a propyl group at position 6.
-
Stereochemistry (E/Z):
-
At C5: The ethyl group has a higher priority than the butyl chain to its left.
-
At C6: The propyl group has a higher priority than the pentyl chain to its right.
-
The two higher-priority groups (ethyl and propyl) are on opposite sides of the double bond.
-
Configuration: E
-
-
Stereochemistry (R/S): No chiral centers are present.
IUPAC Name: (E)-5-ethyl-6-propylundec-5-ene
Example 3: A Complex Branched Undecene with Multiple Stereocenters
Structure: A undec-3-ene with a bromo group at position 2, a methyl group at position 5, and a hydroxyl group at position 7. The stereochemistry is specified as: double bond is Z, chiral center at C5 is R, and chiral center at C7 is S.
Analysis:
-
Parent Chain: 11 carbons (undecene). A hydroxyl group is present, which has higher priority than the double bond. Therefore, the parent name will end in "-ol". The parent is undecenol.
-
Numbering: The principal functional group is the hydroxyl group, which must be given the lowest possible number. Numbering from the right gives the hydroxyl group position 5. Numbering from the left gives it position 7. Thus, we number from the right. The parent chain is undec-8-en-5-ol.
-
Substituents: A bromo group at position 10 and a methyl group at position 7.
-
Stereochemistry (E/Z): The double bond is at position 8. The configuration is specified as Z.
-
Stereochemistry (R/S): The chiral center at C5 is specified as R, and at C7 is specified as S.
-
Assembly:
-
Stereodescriptors: (5R, 7S, 8Z)
-
Substituents (alphabetical): 10-bromo, 7-methyl
-
Parent with locants: undec-8-en-5-ol
-
IUPAC Name: (5R,7S,8Z)-10-bromo-7-methylundec-8-en-5-ol
Conclusion
The IUPAC nomenclature for branched undecenes is a systematic and logical framework that allows for the precise and unambiguous description of complex molecular structures. By mastering the principles of parent chain selection, numbering, substituent identification, and stereochemical designation, researchers and scientists can ensure clarity in their work. This guide provides the foundational knowledge and practical examples necessary to confidently apply these rules to the diverse and often complex world of branched long-chain alkenes, which are of ever-increasing importance in the fields of medicinal chemistry and drug development.
References
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Cahn, R. S.; Ingold, C. K.; Prelog, V. Specification of Molecular Chirality. Angewandte Chemie International Edition in English. 1966 , 5 (4), 385–415. [Link]
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International Union of Pure and Applied Chemistry. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry, 2013 . [Link]
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Lumen Learning. Organic Chemistry 1: An open textbook - Naming stereoisomers. [Link]
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University of Calgary. E- and Z-nomenclature of alkenes. [Link]
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Siyavula. IUPAC naming and formulae. [Link]
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A Researcher's Guide to Sourcing 2-Methyl-1-undecene: From Supplier Vetting to Quality Control
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing 2-Methyl-1-undecene. Moving beyond a simple list of suppliers, this document delves into the critical aspects of supplier evaluation, quality assurance, and incoming material verification to ensure the integrity and reproducibility of your research.
Introduction to this compound in a Research Context
This compound (CAS No: 18516-37-5) is an aliphatic alpha-olefin that serves as a valuable building block in organic synthesis.[1][2][3] Its structure, featuring a terminal double bond and a methyl branch, offers specific reactivity and steric properties that are leveraged in various chemical transformations. In the realm of drug discovery and materials science, the introduction of specific alkyl chains and methyl groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, a concept often referred to as the "magic methyl" effect.[4] Therefore, ensuring the purity and isomeric consistency of starting materials like this compound is paramount to the success of multi-step syntheses.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 18516-37-5 | [1][2][3] |
| Molecular Formula | C₁₂H₂₄ | [1][2][3] |
| Molecular Weight | 168.32 g/mol | [1] |
| Density | 0.757 g/mL at 25 °C | |
| Boiling Point | 212 °C | [5] |
| Melting Point | -40 °C | [5] |
| Flash Point | 72 °C (161.6 °F) - closed cup | |
| Refractive Index | n20/D 1.432 |
Vetting Commercial Suppliers: A Multi-faceted Approach
Selecting a supplier is not merely a procurement task; it is the first step in quality control. The choice of supplier can directly impact experimental outcomes. The following workflow outlines a systematic process for evaluating and selecting a suitable supplier for research-grade this compound.
Caption: Workflow for selecting a chemical supplier.
Prominent Commercial Suppliers
Several chemical suppliers offer this compound for research purposes. The table below provides a comparative overview based on publicly available data.
| Supplier | Product Name / Number | Purity | Key Documents Provided |
| Sigma-Aldrich (Merck) | This compound (Cat# 101370) | 97% | Certificate of Analysis (CoA), Safety Data Sheet (SDS) |
| TCI America | 1-Undecene (S0341) Note: Isomer | Standard Material for GC | Safety Data Sheet (SDS) |
| BOC Sciences | 1-Undecene (Cat# 821-95-4) Note: Isomer | 99% | General product page |
Note: While TCI and BOC Sciences are reputable suppliers, their readily available online listings were for the isomer 1-undecene. Researchers should contact them directly to inquire about the availability of this compound.
The Centrality of the Certificate of Analysis (CoA)
The CoA is the most critical document for vetting a specific batch of a chemical. It provides lot-specific data on purity and the analytical methods used for its determination.
What to look for in a CoA:
-
Purity: Typically determined by Gas Chromatography (GC). A purity of ≥97% is common for research-grade alkenes.
-
Identity Confirmation: Methods like Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) or Infrared Spectroscopy (IR) should be used to confirm the structure.[1]
-
Impurities: The CoA may list known impurities or simply state the purity percentage, implying the remainder consists of impurities. For sensitive applications, understanding the nature of these impurities (e.g., isomers, residual solvents) is crucial.
Handling, Storage, and Safety Protocols
Proper handling and storage are essential to maintain the integrity of this compound and ensure laboratory safety.
Safety Precautions
This compound is a combustible liquid. Standard laboratory safety protocols for handling organic chemicals should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves (e.g., neoprene or nitrile rubber), and a lab coat.[6]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6]
-
Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools and take measures to prevent static discharge.[6][7]
Storage Conditions
To prevent degradation and maintain purity, adhere to the following storage guidelines:
-
Container: Keep the container tightly closed to prevent oxidation and moisture absorption.[6][7][8]
-
Temperature: Store in a cool, well-ventilated place away from heat sources.[6][7] Some suppliers may recommend refrigeration.[7]
-
Incompatibilities: Store away from strong oxidizing agents.[6][7]
Incoming Quality Control: A Self-Validating System
Upon receiving a new batch of this compound, it is best practice to perform in-house quality control (QC) to verify the supplier's CoA and ensure the material is suitable for its intended use. This step is critical for experimental reproducibility.
Caption: Incoming quality control workflow for research chemicals.
Experimental Protocol: QC by ¹H NMR and GC-MS
This protocol describes a standard procedure for verifying the identity and purity of this compound.
A. Identity Verification by ¹H NMR Spectroscopy
Causality: ¹H NMR provides a detailed fingerprint of the molecule's structure. The chemical shifts, integration, and splitting patterns of the proton signals must match the known spectrum of this compound.
Procedure:
-
Prepare a sample by dissolving a small amount (~5-10 mg) of this compound in an appropriate deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
Analysis: Compare the acquired spectrum with reference spectra available from sources like the PubChem database.[1] Key expected signals include:
-
A singlet corresponding to the methyl group on the double bond.
-
Signals for the two vinyl protons.
-
A complex multiplet for the long alkyl chain.
-
A triplet for the terminal methyl group of the nonyl chain.
-
B. Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC separates volatile compounds based on their boiling points and interaction with the column's stationary phase. The area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for a quantitative assessment of purity. MS provides mass information, confirming the identity of the main peak and helping to identify impurities.
Procedure:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or ethyl acetate).
-
Inject the sample into the GC-MS system equipped with a suitable non-polar capillary column (e.g., DB-5).[2]
-
Run a temperature program that allows for the separation of the main compound from any potential impurities.
-
Analysis:
-
Purity: Calculate the area percentage of the main peak corresponding to this compound. This should align with the purity stated on the CoA (e.g., ≥97%).
-
Identity: The mass spectrum of the main peak should show the correct molecular ion and fragmentation pattern for C₁₂H₂₄.[2][3]
-
Impurities: Analyze any minor peaks to identify potential isomers or other contaminants.
-
Conclusion
Sourcing high-quality this compound is a foundational step for any research project that utilizes it as a synthetic precursor. A diligent approach that involves thorough supplier vetting, careful review of documentation, strict adherence to handling and storage protocols, and robust incoming quality control will significantly enhance the reliability and reproducibility of experimental results. By treating chemical procurement as an integral part of the scientific process, researchers can build a solid foundation for innovation and discovery.
References
-
National Center for Biotechnology Information. This compound. PubChem. Available from: [Link].
-
The Good Scents Company. 1-undecene. The Good Scents Company. Available from: [Link].
-
Gelest, Inc. 1-UNDECENE Safety Data Sheet. Gelest, Inc. Available from: [Link].
-
Eurachem. Guide to Quality in Analytical Chemistry. Eurachem. Available from: [Link].
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Chesapeake Bay Program. CHAPTER VI ANALYTICAL METHODS & QUALITY CONTROL. Chesapeake Bay Program. Available from: [Link].
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ChemSynthesis. This compound. ChemSynthesis. Available from: [Link].
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European Commission Directorate-General for Health and Food Safety. METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. European Commission. Available from: [Link].
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Axxence. natural methyl nonyl ketone (2-undecanone). Axxence. Available from: [Link].
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Rodrigues, T., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. Available from: [Link].
-
Advanced Biotech. Safety Data Sheet. Advanced Biotech. Available from: [Link].
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Cheméo. Chemical Properties of 1-Hexene, 2-methyl- (CAS 6094-02-6). Cheméo. Available from: [Link].
-
National Center for Biotechnology Information. 1-Undecene. PubChem. Available from: [Link].
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National Institute of Standards and Technology. 1-Undecene, 2-methyl-. NIST Chemistry WebBook. Available from: [Link].
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National Institute of Standards and Technology. 1-Undecene, 2-methyl-. NIST Chemistry WebBook. Available from: [Link].
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Methodological & Application
Experimental setup for the synthesis of 2-Methyl-1-undecene
Executive Summary
This protocol details the regioselective synthesis of 2-Methyl-1-undecene (
While acid-catalyzed dehydration of tertiary alcohols (Grignard route) often yields thermodynamic mixtures of internal and terminal alkene isomers (e.g., 2-methyl-2-undecene vs. This compound), this guide utilizes the Wittig Olefination . This pathway guarantees the kinetic isolation of the terminal double bond (
Key Technical Advantages:
-
Regiocontrol: >98% selectivity for the exocyclic double bond.
-
Scalability: Protocol adapted for 10–50 mmol scales.
-
Purity: Self-validating workup removes triphenylphosphine oxide (TPPO) byproducts effectively.
Strategic Rationale & Mechanism
To achieve the target structure without isomerization, we employ a non-stabilized phosphorus ylide. The reaction proceeds through a
The Reaction Pathway:
Mechanistic Visualization
The following diagram illustrates the molecular logic governing this synthesis.
Figure 1: Mechanistic pathway of the Wittig reaction ensuring regiospecific terminal alkene formation.
Experimental Setup
Material Specifications
Reagent quality is critical. The ylide is moisture-sensitive; therefore, anhydrous techniques are mandatory.
| Reagent | CAS No.[4][5] | Equiv. | Role | Specification |
| Methyltriphenylphosphonium bromide | 1779-49-3 | 1.2 | Ylide Precursor | Dry at 100°C under vacuum before use. |
| Potassium tert-butoxide (KOtBu) | 865-47-4 | 1.3 | Base | Sublimed grade preferred; handle in glovebox if possible. |
| 2-Undecanone | 112-12-9 | 1.0 | Substrate | Distill if yellow/impure. |
| Tetrahydrofuran (THF) | 109-99-9 | Solvent | Solvent | Distilled from Na/Benzophenone or SPS grade. |
| n-Hexane | 110-54-3 | Solvent | Workup | HPLC Grade. |
Equipment
-
Schlenk Line: Double manifold (Nitrogen/Vacuum).
-
Reaction Vessel: 250 mL 3-neck round bottom flask (RBF) with magnetic stir bar.
-
Addition Funnel: Pressure-equalizing, oven-dried.
-
Filtration: Fritted glass funnel (porosity M) for removing salts.
Detailed Protocol
Step 1: Preparation of the Ylide (Inert Atmosphere)
-
Flame-dry the 250 mL 3-neck RBF and cool under a stream of dry nitrogen.
-
Charge the flask with Methyltriphenylphosphonium bromide (1.2 equiv) and a magnetic stir bar.
-
Add anhydrous THF (concentration ~0.4 M relative to phosphonium salt).
-
Add Potassium tert-butoxide (1.3 equiv) in a single portion against a positive nitrogen flow.
-
Observation: The suspension will turn a bright canary yellow instantly, indicating the formation of the methylenetriphenylphosphorane ylide.
-
-
Stir the suspension at room temperature (25°C) for 45 minutes to ensure complete deprotonation.
Step 2: Olefination Reaction
-
Dissolve 2-Undecanone (1.0 equiv) in a minimal amount of anhydrous THF.
-
Transfer the ketone solution to the addition funnel.
-
Add the ketone dropwise to the yellow ylide suspension over 15 minutes.
-
Note: The reaction is slightly exothermic. The yellow color may fade to a pale precipitate (betaine/salt formation).
-
-
Once addition is complete, reflux the mixture (66°C) for 3–4 hours to drive the reaction to completion (steric hindrance of the ketone requires thermal energy).
Step 3: Workup and Purification[6]
-
Cool the reaction to room temperature.
-
Quench by slowly adding saturated aqueous
(50 mL). -
Extraction: Transfer to a separatory funnel. Extract the aqueous layer
with n-Hexane .-
Why Hexane? Triphenylphosphine oxide (TPPO) is less soluble in hexane than in ether or DCM, aiding in its precipitation.
-
-
Filtration: Combine organic layers and dry over anhydrous
. Filter off the drying agent.-
TPPO Removal: Concentrate the filtrate to ~20% volume. Cool to -20°C. Most TPPO will crystallize out. Filter the cold solution.
-
-
Isolation: Concentrate the filtrate under reduced pressure (Rotavap).
-
Final Purification: Purify the crude oil via Vacuum Distillation or a short plug of silica gel (eluting with 100% Hexanes).
-
Target: Colorless oil.
-
Process Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis of this compound.
Analytical Validation (QC)
To verify the identity and purity of This compound , compare experimental data against these standard values.
Nuclear Magnetic Resonance ( -NMR)
The diagnostic signals for the terminal alkene are the two germinal protons.
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Terminal Alkene ( | 4.65 – 4.75 | Singlet (broad) | 2H | Diagnostic |
| Allylic Methyl ( | 1.71 | Singlet | 3H | Attached to C2 |
| Allylic Methylene ( | 2.00 | Triplet | 2H | C3 Protons |
| Bulk Alkyl Chain | 1.26 | Multiplet | 14H | Backbone |
| Terminal Methyl | 0.88 | Triplet | 3H | End of chain |
Gas Chromatography - Mass Spectrometry (GC-MS)
-
Retention Time: Expect elution before the starting ketone (non-polar alkene elutes faster than polar ketone on non-polar columns like DB-5).
-
Mass Spectrum:
-
Molecular Ion (
): m/z 168. -
Base Peak: m/z 56 (Isobutene fragment, characteristic of 2-methyl-1-alkenes via McLafferty rearrangement or allylic cleavage).
-
Troubleshooting & Safety
-
Low Yield: Usually due to "wet" THF killing the ylide. If the yellow color disappears immediately upon adding ketone, the ylide was quenched by proton sources. Ensure reagents are dry.
-
Solidification: TPPO can clog columns. Use the precipitation method (Step 3.4) rigorously before chromatography.
-
Isomerization: Avoid acidic workup conditions. Strong acids can protonate the double bond, leading to the more stable internal alkene (2-methyl-2-undecene).
References
-
Wittig Reaction Mechanism and Protocols Organic Chemistry Portal. "Wittig Reaction."[1][2][6][7][8][9][10] [Link]
-
Preparation of Alkenes from Ketones (General Protocol) Chemistry LibreTexts. "The Wittig Reaction."[1][2][3][6][7][8][9][10] [Link]
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2-甲基-1-戊烯 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-メチル-1-ウンデセン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 2.8 The Wittig Reaction – Organic Chemistry II [kpu.pressbooks.pub]
Application Note: High-Purity 2-Methyl-1-undecene via Vacuum Fractional Distillation
Abstract
This application note provides a comprehensive guide for the purification of 2-Methyl-1-undecene to high purity (>99%) using vacuum fractional distillation. Authored for researchers, scientists, and professionals in drug development and specialty chemicals, this document details the underlying principles, potential impurities, critical safety considerations, a step-by-step laboratory protocol, and methods for purity verification. The close boiling points of this compound and its common isomers necessitate a carefully optimized fractional distillation process. Due to the high atmospheric boiling point of the target compound, which approaches the autoignition temperatures of similar C12 hydrocarbons, vacuum distillation is mandated for safe operation.
Introduction: The Challenge of Purifying Long-Chain Alkenes
This compound is a C12 alpha-olefin with applications as a building block in organic synthesis, including the development of pharmaceuticals and specialty polymers. The presence of impurities, such as positional isomers, geometric isomers, or saturated alkanes, can significantly impact reaction yields, selectivity, and the properties of the final product. Fractional distillation is a powerful technique for separating liquid mixtures based on differences in boiling points.[1] However, the purification of this compound presents a significant challenge due to the small boiling point differences between it and its likely impurities.
This guide provides the scientific rationale and a detailed protocol for achieving high-purity this compound, emphasizing safety and analytical validation of the final product.
Theoretical Principles and Strategic Considerations
Fractional distillation enhances the separation achieved in a simple distillation by providing a large surface area for repeated vaporization-condensation cycles.[2] This is accomplished by using a fractionating column packed with materials like Raschig rings, Vigreux indentations, or structured packing. The efficiency of such a column is quantified by the Height Equivalent to a Theoretical Plate (HETP), where a lower HETP value indicates higher efficiency.[3]
Impurity Profile and Separation Strategy
The primary challenge in purifying this compound lies in separating it from structurally similar isomers. The boiling points of alkanes and alkenes increase with molecular weight, but branching tends to lower the boiling point compared to the linear isomer.[4] Based on available data, a typical crude sample may contain the following impurities:
| Compound | Molecular Formula | Boiling Point (°C at 760 mmHg) | Boiling Point Difference from this compound (°C) |
| 1-Undecene | C₁₁H₂₂ | ~193 | -19 |
| n-Undecane | C₁₁H₂₄ | ~196[5] | -16 |
| This compound | C₁₂H₂₄ | ~212 | 0 |
| 3-Methylundecane | C₁₂H₂₆ | ~211 (est.)[6] | -1 |
| 4-Methyl-1-undecene | C₁₂H₂₄ | ~207 (est.)[1] | -5 |
| 1-Dodecene | C₁₂H₂₄ | ~213.8[7] | +1.8 |
| n-Dodecane | C₁₂H₂₆ | ~216[8] | +4 |
Table 1: Boiling points of this compound and potential impurities at atmospheric pressure.
The data clearly indicates that separating this compound from isomers like 3-methylundecane and 1-dodecene is difficult, requiring a distillation column with a high number of theoretical plates.
The Critical Need for Vacuum Distillation
The atmospheric boiling point of this compound (~212°C) is dangerously close to the autoignition temperature of similar C12 hydrocarbons (e.g., dodecane, ~203-205°C). Heating flammable liquids to temperatures near their autoignition point, especially in the presence of air, poses a severe fire and explosion risk.[9][10]
Therefore, atmospheric distillation of this compound is strongly discouraged.
Pre-Distillation Safety and Preparation
Peroxide Hazard in Alkenes
Alkenes, including this compound, can form explosive peroxides upon exposure to air and light over time.[13] Distilling a solution containing peroxides is extremely dangerous, as they can concentrate in the distillation flask and detonate upon heating.[14]
It is mandatory to test for the presence of peroxides before proceeding with distillation.
-
Detection: Use commercially available peroxide test strips. For water-immiscible liquids like this compound, add one drop of the alkene to three drops of a volatile ether (e.g., diethyl ether) to facilitate the test. Wet the test strip with this mixture and observe the color change. If the peroxide concentration is ≥ 25 ppm, removal is necessary.[13]
-
Removal: Peroxides can be removed by washing the crude this compound with a freshly prepared 5% aqueous solution of sodium metabisulfite or ferrous sulfate.[15] In a separatory funnel, shake the alkene with the reducing solution, then separate the layers. Wash the organic layer with water, then with a saturated sodium chloride solution (brine) to remove residual water. Finally, dry the alkene over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄), and filter.
Selection of Distillation Equipment
The choice of fractionating column is critical for achieving the desired separation.
-
Vigreux Column: Offers a moderate number of theoretical plates and is suitable for separating components with boiling point differences of 20-40°C. For this application, a long Vigreux column (e.g., >50 cm) would be required.
-
Packed Columns (Raschig Rings, Metal Sponge): These offer a higher surface area and thus a lower HETP (higher efficiency) than a Vigreux column of the same length.[7] They are a better choice for separating close-boiling isomers. Structured packing generally offers the lowest HETP but is more expensive.[16]
-
Column Insulation: The entire column and distillation head must be well-insulated (e.g., with glass wool or aluminum foil) to maintain thermal equilibrium and prevent premature condensation.
Figure 1. Overall workflow for the purification of this compound.
Detailed Protocol for Vacuum Fractional Distillation
This protocol is designed for a laboratory scale (10-100 g) purification.
Materials and Equipment
-
Crude this compound (pre-treated for peroxides)
-
Round-bottom flask (distilling flask), sized so it is 1/2 to 2/3 full
-
Magnetic stir bar or capillary ebulliator for smooth boiling
-
Heating mantle with stirrer
-
Fractionating column (e.g., 50 cm Vigreux or packed with stainless steel sponge)
-
Distillation head with condenser and vacuum adapter
-
Thermometer and adapter
-
Receiving flasks (e.g., round-bottom flasks in a "cow" or "pig" adapter for collecting multiple fractions)
-
Cold trap (cooled with dry ice/acetone or liquid nitrogen)
-
Vacuum pump (capable of reaching <10 mmHg) and thick-walled vacuum tubing
-
Manometer or vacuum gauge
-
Glass wool and aluminum foil for insulation
-
Standard laboratory glassware and clamps
-
Grease for ground glass joints
Apparatus Setup
Sources
- 1. lookchem.com [lookchem.com]
- 2. Purification [chem.rochester.edu]
- 3. bhu.ac.in [bhu.ac.in]
- 4. usalab.com [usalab.com]
- 5. Undecane - Wikipedia [en.wikipedia.org]
- 6. 3-methyl undecane, 1002-43-3 [thegoodscentscompany.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. storage.googleapis.com [storage.googleapis.com]
- 9. ehs.gatech.edu [ehs.gatech.edu]
- 10. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 11. orbi.uliege.be [orbi.uliege.be]
- 12. sistemas.eel.usp.br [sistemas.eel.usp.br]
- 13. as.uky.edu [as.uky.edu]
- 14. www1.wellesley.edu [www1.wellesley.edu]
- 15. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Alkenes via Column Chromatography
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of alkene-containing molecules. This guide provides a detailed exploration of column chromatography techniques tailored for the unique challenges presented by the purification of olefins, with a strong emphasis on achieving high purity and isomeric separation. The methodologies described herein are grounded in established chemical principles and validated through extensive practical application in both academic and industrial research settings.
Introduction: The Unique Challenge of Alkene Purification
Alkenes, fundamental building blocks in organic synthesis, often require purification to remove byproducts, starting materials, and isomeric impurities. Standard column chromatography on silica gel or alumina can be effective for separating alkenes from compounds with different polarities. However, the separation of alkene isomers (e.g., cis/trans, positional isomers) or the removal of closely related saturated analogs necessitates more specialized techniques. The low polarity of many alkenes and the subtle differences in their physical properties demand a nuanced approach to chromatographic purification.
This guide will delve into both standard and advanced column chromatography methods, with a particular focus on argentation chromatography, a powerful technique that leverages the reversible interaction between silver ions and the π-bonds of alkenes.
Principles of Alkene Separation by Column Chromatography
Column chromatography separates compounds based on their differential partitioning between a stationary phase (a solid adsorbent packed into a column) and a mobile phase (a solvent that flows through the column). For non-polar compounds like many alkenes, a polar stationary phase such as silica gel or alumina is typically employed. The separation is governed by the polarity of the analytes; more polar compounds interact more strongly with the stationary phase and thus elute more slowly, while less polar compounds are carried through the column more quickly by the mobile phase.
The choice of both the stationary and mobile phases is critical for successful alkene purification and is dictated by the specific separation challenge at hand.
Standard Column Chromatography for Alkene Purification
For the separation of alkenes from more polar impurities (e.g., alcohols, ketones, or esters), standard silica gel or alumina chromatography is often sufficient.
Stationary Phase Selection: Silica Gel vs. Alumina
| Stationary Phase | Properties and Best Use Cases for Alkene Purification |
| Silica Gel (SiO₂) | Slightly acidic surface. Most commonly used adsorbent for general purification. Effective for separating alkenes from more polar functional groups. Can sometimes cause isomerization or degradation of acid-sensitive alkenes. |
| Alumina (Al₂O₃) | Available in acidic, neutral, and basic forms. Neutral alumina is often a good choice for acid-sensitive alkenes to prevent on-column reactions. Basic alumina can be useful for purifying basic alkene-containing compounds.[1][2][3][4] |
Mobile Phase Selection
The selection of the mobile phase (eluent) is crucial for achieving good separation. For alkene purification on silica gel or alumina, non-polar solvents are typically used. The eluting power of the solvent is increased by adding a more polar solvent. A common starting point is 100% hexane, with the polarity gradually increased by the addition of ethyl acetate or dichloromethane.
General Elution Order of Compound Classes on Silica Gel (from first to last to elute):
-
Alkanes
-
Alkenes
-
Aromatic hydrocarbons
-
Ethers
-
Esters
-
Ketones
-
Aldehydes
-
Amines
-
Alcohols
-
Carboxylic acids
Advanced Technique: Argentation Chromatography for Enhanced Alkene Separation
For challenging separations involving alkene isomers or the separation of alkenes from their saturated (alkane) analogs, argentation chromatography is the technique of choice.[5][6]
The Principle of Argentation Chromatography
Argentation chromatography utilizes a stationary phase, typically silica gel, that has been impregnated with silver nitrate (AgNO₃). Silver ions (Ag⁺) have the ability to form reversible π-complexes with the double bonds of alkenes.[5][6] The strength of this interaction depends on the steric accessibility of the double bond and its substitution pattern. This differential complexation allows for the separation of alkenes based on:
-
Number of double bonds: More double bonds lead to stronger retention.
-
Configuration of double bonds: cis-Alkenes form stronger complexes with silver ions than trans-alkenes due to the greater steric accessibility of the double bond in the cis isomer, leading to longer retention times.
-
Position of double bonds: Terminal alkenes generally interact more strongly than internal alkenes.
This technique is particularly powerful for the separation of geometric isomers, which are often inseparable by conventional chromatography.[5][6]
Diagram of Alkene Interaction with Silver-Impregnated Silica Gel
Caption: Interaction of cis and trans alkenes with silver ions.
Protocols
Protocol 1: Preparation of 10% (w/w) Silver Nitrate-Impregnated Silica Gel
This protocol details the preparation of a reliable and effective stationary phase for argentation chromatography.
Materials:
-
Flash silica gel (230-400 mesh)
-
Silver nitrate (AgNO₃)
-
Deionized water
-
Round-bottom flask
-
Rotary evaporator
-
High-vacuum pump
-
Aluminum foil
Procedure:
-
Dissolve Silver Nitrate: In a round-bottom flask, dissolve 10 g of silver nitrate in 20 mL of deionized water. Protect the solution from light by wrapping the flask in aluminum foil, as silver nitrate is light-sensitive.[7]
-
Prepare Silica Gel Slurry: To the silver nitrate solution, add 90 g of flash silica gel.[7]
-
Mix Thoroughly: Swirl the flask to create a homogeneous slurry, ensuring all the silica gel is wetted by the silver nitrate solution.
-
Remove Water: Remove the water via rotary evaporation. The bath temperature should be maintained at 50-60 °C. Continue until the silica gel appears to be a free-flowing powder.
-
Azeotropic Drying (Optional but Recommended): To ensure the removal of residual water, add 100 mL of toluene to the flask and remove it by rotary evaporation. Repeat this step.
-
Final Drying: Dry the silver nitrate-impregnated silica gel under high vacuum overnight to remove all traces of solvent and moisture.[7]
-
Storage: Store the prepared adsorbent in a tightly sealed, light-proof container in a desiccator until use.
Protocol 2: Column Packing and Sample Purification (Argentation Flash Chromatography)
This protocol outlines the steps for packing a column with silver nitrate-impregnated silica gel and performing a separation.
Workflow for Argentation Flash Chromatography
Caption: Workflow for argentation flash chromatography.
Procedure:
-
Column Preparation: Select an appropriately sized glass chromatography column. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Dry Packing the Column: Carefully pour the prepared silver nitrate-impregnated silica gel into the column. Gently tap the sides of the column to ensure even packing and to remove any air pockets. Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
Pre-elution: Add the initial, least polar mobile phase to the column and use positive pressure (flash chromatography) to push the solvent through until it begins to drip from the bottom. Ensure the solvent level is always above the top layer of sand.
-
Sample Loading: Dissolve the crude alkene mixture in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane). Carefully apply the sample to the top of the column. For samples not readily soluble in the mobile phase, a "dry loading" technique is recommended.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). The polarity of the eluent can be gradually increased by adding a more polar solvent such as diethyl ether, toluene, or ethyl acetate. The choice of eluent system will depend on the specific alkenes being separated and should be optimized by thin-layer chromatography (TLC) on silver nitrate-impregnated plates first.
-
Fraction Collection: Collect fractions as the solvent elutes from the column.
-
Analysis: Analyze the collected fractions by TLC or GC-MS to determine the purity of the separated alkenes.
Application Example: Separation of cis- and trans-Stilbene
A mixture of cis- and trans-stilbene can be effectively separated using argentation chromatography.
-
Stationary Phase: 10% AgNO₃ on silica gel.
-
Mobile Phase: A gradient of hexane and diethyl ether (e.g., starting with 100% hexane and gradually increasing the percentage of diethyl ether).
-
Expected Outcome: The trans-stilbene, forming a weaker complex with the silver ions, will elute first. The cis-stilbene, with its more accessible double bond, will be retained more strongly and elute later.
Troubleshooting Guide for Argentation Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation | Inappropriate mobile phase polarity. | Optimize the eluent system using AgNO₃-TLC plates first. A shallower gradient may be required. |
| Column overloading. | Reduce the amount of sample loaded onto the column. | |
| Silver Leaching | Use of a highly polar mobile phase. | Avoid highly polar solvents like methanol or acetonitrile if possible, as they can elute the silver nitrate. If a more polar solvent is necessary, a plug of activated charcoal at the bottom of the column can sometimes trap leached silver. |
| Compound Decomposition | The alkene is sensitive to the slightly acidic nature of silica gel or the presence of silver nitrate. | Consider using neutral alumina impregnated with silver nitrate. Ensure the adsorbent is thoroughly dried to remove any residual nitric acid. |
| Band Tailing or Streaking | Uneven column packing. | Repack the column, ensuring a uniform and compact bed. |
| Sample is too polar for the chosen eluent. | Increase the polarity of the mobile phase. |
Regeneration and Disposal of Silver-Impregnated Silica Gel
Due to the cost and environmental concerns associated with silver, proper handling of the used stationary phase is important.
-
Regeneration: While not always practical for routine lab use, it is possible to regenerate silver-impregnated silica gel. This typically involves washing the column with a very polar solvent to strip all organic compounds, followed by a thorough drying process. However, the effectiveness of regenerated material may be reduced.[8][9]
-
Disposal: Used silver nitrate-impregnated silica gel should be treated as hazardous waste. It should be collected in a designated, sealed container and disposed of according to institutional and local environmental regulations.[10][11] Do not dispose of it in regular trash or down the drain.
References
-
Argentation chromatography. (n.d.). In Wikipedia. Retrieved February 10, 2026, from [Link].
- Chatgilialoglu, C., Ferreri, C., Melchiorre, M., Sansone, A., & Torreggiani, A. (2014). Lipid Geometrical Isomerism: From Chemistry to Biology and Diagnostics. Chemical Reviews, 114(1), 255–284.
- Nikolova-Damyanova, B. (n.d.). Principles of Silver Ion Complexation with Double Bonds. AOCS Lipid Library.
- Rencken, I., Boeyens, J. C. A., & Orchard, S. W. (1988). Crystal Structures of the trans-Cyclooctene Complexes of Copper(I) Chloride and Silver Nitrate. Journal of Crystallographic and Spectroscopic Research, 18(3), 293–306.
- Williams, C. M., & Mander, L. N. (2001).
- (2023, August 30).
- (2026, January 1). Use and recycling of silica gel impregnated with silver nitrate.
- (2025, March 20). Activated Alumina vs. Silica Gel: All you need to know. Jalon.
- (2014, February 5). How can terpenoids be separated in Petroleum ether fraction?
- (2025, July 25). Alumina vs Silica Gel: Performance Comparison. OozeChem.
- (n.d.). Argentation Chromatography: Application to the Determination of Olefins, Lipids, and Heteroatomic Compounds. Taylor & Francis eBooks.
- (2025, August 7). Optimizing chromatographic conditions for separation of fatty acid methyl esters by argentation thin-layer chromatography.
- (2023, August 29). Activated Alumina vs. Silica Gel l Comparing Desiccant Types. Stream Peak.
- (n.d.).
- (2021, April 28). Activated Alumina vs Silica Gel. ShenZhen Chem Enviro Technology Co.,Ltd.
- (n.d.).
- (n.d.). Introduction to Functionalized Silica Gel and Alumina RediSep Columns. Teledyne ISCO.
- (2017, November 6). Silver nitrate impregnated silica gel?
- (1965). Large-scale separation of fatty acid methyl esters by column chromatography on acid-washed Florisil impregnated with silver nitrate. Journal of Lipid Research, 6(4), 577-8.
- (2005, August 30).
- (2025, August 6). Chromatography with silver nitrate.
- (2026, January 12). Current Trends in Separation and Purification of Fatty Acid Methyl Ester.
- (2019, April 15).
- (n.d.).
- (n.d.). TCH Si supporting info REVISION. The Royal Society of Chemistry.
- (n.d.). Preparative separation of α- and β-santalenes and (Z)-α- and (Z)-β-santalols using silver nitrate-impregnated silica gel medium pressure liquid chromatography and analysis of sandalwood oil. RSC Publishing.
- (2015, December 26).
- (n.d.).
- (2019, July 23).
- (2019, July 23).
- (n.d.). US6248683B1 - Process for the regeneration of used silica gel.
- (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry : University of Rochester.
- (2021, April 28). How to dispose of used Silica gel?. Real marine.
- (2023, September 12).
- (n.d.).
- (2025, August 26). GC Column Troubleshooting Guide. Phenomenex.
Sources
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- 2. oozechem.com [oozechem.com]
- 3. Activated Alumina vs. Silica Gel l Comparing Desiccant Types [streampeak.com.sg]
- 4. Activated Alumina vs Silica Gel - ShenZhen Chem Enviro Technology Co.,Ltd. [chemenviro.com]
- 5. Argentation chromatography - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. US6248683B1 - Process for the regeneration of used silica gel - Google Patents [patents.google.com]
- 10. glsciences.com [glsciences.com]
- 11. westlab.com.au [westlab.com.au]
High-Resolution GC-MS Profiling of 2-Methyl-1-undecene: Purity Assessment and Isomer Differentiation
Abstract
This application note details a validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the purity analysis of 2-Methyl-1-undecene (CAS: 18516-37-5). Unlike simple linear alkenes, this branched C12 olefin presents specific analytical challenges, primarily the resolution of its thermodynamic isomer (2-methyl-2-undecene) and the detection of synthesis byproducts like 2-undecanone.[1] This guide prioritizes isomeric resolution using a 5% phenyl-arylene stationary phase and establishes a self-validating identification workflow based on Kovats Retention Indices (RI) and specific mass spectral fragmentation markers (m/z 56, 168).
Introduction & Chemical Context
This compound is a branched terminal alkene often utilized as a specialized intermediate in the synthesis of surfactants, pheromones, and functionalized polymers.[1] Its purity is critical because the terminal double bond is the active site for subsequent functionalization (e.g., hydroboration or polymerization).[1]
Critical Quality Attributes (CQAs)
-
Isomeric Purity: The migration of the double bond from the terminal position (
) to the internal position ( ) creates 2-methyl-2-undecene .[1] This isomer is thermodynamically more stable but chemically distinct, often acting as a "dead end" in reactions requiring terminal selectivity.[1] -
Synthesis Impurities: Depending on the route (e.g., Wittig methylenation of 2-undecanone), residual ketones or phosphine oxides may persist.[1]
Method Development Strategy
Stationary Phase Selection
While polyethylene glycol (Wax) columns offer high polarity, they often bleed at the temperatures required to elute C12 hydrocarbons efficiently.[1] We utilize a 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) phase.[1]
-
Rationale: This phase provides sufficient hydrophobic interaction to separate the boiling point difference between the terminal alkene (BP ~212°C) and its internal isomers, while maintaining high thermal stability (
) to elute heavier oxidation byproducts.[1]
Mass Spectrometry Tuning
Standard 70 eV Electron Ionization (EI) is mandatory for library matching.[1]
-
Target Ions: The method focuses on the Molecular Ion (
) and the characteristic McLafferty rearrangement product associated with the 2-methyl-1-ene motif (m/z 56).
Experimental Protocol
Reagents and Standards
-
Analyte: this compound (Reference Standard, >98%).[1]
-
Solvent: Dichloromethane (DCM) or n-Hexane (HPLC Grade).[1]
-
Internal Standard (Optional for Assay): n-Decane or n-Tetradecane.
-
Retention Index Ladder: C8–C20 n-alkane standard mix.[1]
Sample Preparation[1][2]
-
Stock Solution: Weigh 10 mg of sample into a 20 mL scintillation vial.
-
Dilution: Add 10 mL of solvent (Concentration ~1000 ppm).
-
Filtration: Filter through a 0.2 µm PTFE syringe filter into a GC vial.
-
Note: Avoid plastic vials that may leach plasticizers (phthalates), which can co-elute with C12 hydrocarbons.[1]
-
GC-MS Instrument Parameters
| Parameter | Setting | Rationale |
| Column | DB-5ms UI (30 m × 0.25 mm × 0.25 µm) | Low bleed, standard non-polar phase for RIs.[2] |
| Inlet Temp | 250°C | Sufficient volatilization without thermal cracking.[1][2] |
| Injection Mode | Split (Ratio 50:1) | Prevents column overload; sharpens peaks.[1][2] |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Optimal linear velocity for resolution.[1][2] |
| Oven Program | 60°C (1 min) → 10°C/min → 280°C (5 min) | Slow ramp allows isomer separation; high final temp cleans column.[1][2] |
| Transfer Line | 280°C | Prevents condensation of heavy impurities.[1][2] |
| Source Temp | 230°C | Standard for EI fragmentation stability.[1][2] |
| Scan Range | m/z 35 – 350 | Captures low mass fragments and dimers.[1][2] |
Analytical Workflow & Logic
The following diagram illustrates the decision-making process for purity assessment, highlighting the critical check for isomerization.
Figure 1: Logical workflow for the GC-MS analysis of this compound, emphasizing the Retention Index (RI) validation step.
Results and Discussion
Identification (The "Trustworthiness" Pillar)
Reliable identification requires more than a simple library match.[1] We use a Self-Validating System based on Retention Indices.[1]
-
Target Retention Index (RI): ~1185 on DB-5ms.
-
Mass Spectral Signature:
-
Molecular Ion (
): m/z 168 (Distinct, though intensity may be moderate).[1] -
Base Peak/Major Fragments:
-
m/z 56: Characteristic of 2-methyl-1-alkenes (isobutene loss via McLafferty rearrangement involving the
-hydrogen). -
m/z 41, 43, 55, 57: Typical alkyl chain series (
, ). -
m/z 69: Often prominent in branched alkenes.[1]
-
-
Impurity Profiling
Common impurities and their detection markers:
| Impurity | Origin | Detection Marker (m/z) | Approx RI (DB-5) |
| 2-Methyl-2-undecene | Isomerization | 168 (Similiar MS, slightly later RT) | ~1195-1205 |
| 2-Undecanone | Unreacted Starting Material | 170 ( | ~1290 |
| Triphenylphosphine Oxide | Wittig Reagent Byproduct | 277, 278 | >2000 (Late eluter) |
System Suitability Testing (SST)
Before running a batch of samples, ensure the system meets these criteria:
-
Signal-to-Noise: S/N > 50 for the 1000 ppm injection.
-
Peak Shape: Tailing factor (
) between 0.9 and 1.2.[1] -
Resolution: If the internal isomer (2-methyl-2-undecene) is present, resolution (
) between it and the main peak must be > 1.5.[1]
Troubleshooting Guide
Issue: Peak Tailing
-
Cause: Active sites in the inlet liner reacting with the alkene double bond.[1]
-
Solution: Replace with a fresh, deactivated split liner containing glass wool.[1]
Issue: "Ghost" Peaks at High Mass
-
Cause: Carryover of Triphenylphosphine oxide (TPPO) from previous synthetic steps.[1]
-
Solution: Extend the final oven ramp hold time at 280°C or 300°C to bake out the column.
Issue: Shift in Retention Time
-
Cause: Flow rate instability or column trimming.[1]
-
Solution: Recalibrate the Retention Index using the alkane ladder (C8-C20).[1] Do not rely on absolute retention time.[1]
References
-
National Institute of Standards and Technology (NIST). this compound Properties and Spectra.[1][3] NIST Chemistry WebBook, SRD 69.[1][3][4] Available at: [Link]
-
PubChem. Compound Summary: this compound (CID 87689).[1] National Library of Medicine.[1] Available at: [Link]
-
University of Nebraska-Lincoln. Elution Patterns From Capillary GC For Methyl-Branched Alkanes. (Provides foundational logic for RI of branched hydrocarbons). Available at: [Link]
Sources
Advanced Polymerization Strategies for Sterically Hindered Vinylidenes: 2-Methyl-1-undecene
Application Note & Protocol Guide | Version 2.1 [1][2]
Executive Summary
2-Methyl-1-undecene (
However, this monomer presents a significant synthetic challenge: the 1,1-disubstitution creates severe steric hindrance, lowering the thermodynamic ceiling temperature (
This guide details two validated protocols to overcome these barriers:
-
Living Cationic Polymerization: For synthesizing low-MW, narrow-dispersity homopolymers (used in hydrophobic blocks for drug delivery micelles).[1]
-
Metallocene-Catalyzed Copolymerization: For incorporating this compound into polyethylene backbones to modify crystallinity (used in medical-grade elastomers).[1]
Chemical Profile & Thermodynamic Constraints[1][2][3]
Before initiating synthesis, researchers must understand the kinetic vs. thermodynamic competition inherent to this monomer.
| Property | Value / Characteristic | Implication for Protocol |
| Structure | 1,1-disubstitution requires electrophilic attack; radical routes fail.[1][2] | |
| Boiling Point | ~212°C | Liquid at room temp; requires vacuum distillation for drying.[1][2] |
| Ceiling Temp ( | Low (< 50°C estimated) | CRITICAL: Polymerization must occur at low temp (-40°C to -80°C) to favor chain growth.[1][2] |
| Solubility | High (Aliphatic/Aromatic) | Compatible with Hexane, Toluene, DCM.[2] |
| Purity Requirement | >99.5% | Isomers (e.g., 2-methyl-2-undecene) act as chain terminators.[1][2] |
Mechanism of Action: Cationic Propagation
The steric bulk of the nonyl chain destabilizes the propagating species. Successful polymerization relies on stabilizing the tertiary carbocation intermediate while preventing chain transfer (proton elimination).[1]
Figure 1: Mechanistic pathway for cationic polymerization. Note the reversibility (depolymerization) if temperature thresholds are exceeded.
Protocol A: Living Cationic Homopolymerization
Objective: Synthesis of Poly(this compound) with controlled molecular weight (
Reagents & Equipment[1][2]
-
Monomer: this compound (Dried over
, distilled under reduced pressure).[1] -
Solvent: Dichloromethane (DCM) / Hexane mixture (50:50 v/v) – anhydrous.[1]
-
Initiator: 2-Chloro-2,4,4-trimethylpentane (TMPCl).[1]
-
Co-initiator: Titanium Tetrachloride (
).[1] -
Lewis Base (Electron Donor): Di-tert-butylpyridine (DtBP) – prevents protic initiation.[1]
-
Vessel: Schlenk line or Glovebox (Argon atmosphere).
Step-by-Step Workflow
-
System Preparation:
-
Flame-dry a 250 mL two-neck round-bottom flask under vacuum.
-
Cool to room temperature under positive Argon flow.[1]
-
Submerge flask in a dry ice/isopropanol bath (-78°C) .
-
-
Charge Formulation:
-
Monomer Addition:
-
Add purified this compound (1.0 M final conc.) via syringe.
-
Note: Ensure the internal temperature does not spike.[1] Allow 10 mins for thermal equilibration.
-
-
Initiation (The Critical Step):
-
Propagation & Quench:
-
Stir at -78°C for 60–120 minutes.
-
Quench by injecting 5 mL of pre-chilled Methanol containing
.
-
-
Purification:
Protocol B: Metallocene-Catalyzed Copolymerization
Objective: Incorporation of this compound into an Ethylene backbone.[1] Application: Modifying the crystallinity of polyethylene (PE) to create flexible, medical-grade elastomers.
Rationale
Homopolymerization via coordination catalysis is sterically forbidden for this monomer.[1] However, copolymerization is feasible using "Open Architecture" catalysts that can accommodate the bulky vinylidene insertion.
Reagents & Equipment[1][2]
-
Catalyst:
(Isospecific) or (Standard).[1] -
Co-catalyst: Methylaluminoxane (MAO) (10 wt% in Toluene).[1]
-
Comonomer: Ethylene gas (Polymer grade).[1]
-
Vessel: Stainless Steel Autoclave (High Pressure).[1]
Experimental Workflow
Figure 2: High-pressure copolymerization workflow.[1]
-
Reactor Conditioning: Heat autoclave to 100°C under vacuum for 1 hour. Cool to reaction temp (e.g., 40°C).
-
Scavenging: Add Toluene and a small aliquot of MAO to scavenge moisture.[1]
-
Comonomer Loading: Inject this compound (liquid).
-
Saturation: Pressurize with Ethylene (constant pressure feed, e.g., 50 psi).
-
Catalysis: Inject the Zirconocene/MAO mixture.
-
Reaction: Run for 30–60 minutes. Note: Activity will be lower than pure ethylene polymerization due to the steric bulk of the comonomer.
Analytical Standards & Troubleshooting
Characterization Metrics
| Technique | Target Observation | Common Failure Mode |
| Disappearance of vinylidene protons ( | Sharp peaks at 5.1 ppm indicate isomerization to 2-methyl-2-undecene (poison).[1][2] | |
| GPC (SEC) | Unimodal distribution.[1][2] PDI < 1.3 (Cationic).[1] | Bimodal peaks indicate chain transfer or slow initiation.[1][2] |
| DSC | Melting peak ( |
Troubleshooting Guide
Problem: Low Yield / No Polymer
-
Cause: Moisture contamination.[1]
-
Solution: The cationic propagating species is instantly killed by water.[1] Re-distill monomer over
and increase concentration.
Problem: Broad Molecular Weight Distribution (PDI > 2.0)
-
Cause: Chain transfer to monomer.[1]
-
Solution: Lower the reaction temperature (move from -40°C to -78°C). The activation energy for propagation is lower than for transfer; lower T favors propagation.[1]
Problem: Isomerization
-
Cause: Acidic protons causing double bond shift before polymerization.[1]
-
Solution: Ensure "Proton Trap" (DtBP) is present before adding the Lewis Acid.[1]
References
-
Kennedy, J. P., & Marechal, E. (1982).[1] Carbocationic Polymerization. John Wiley & Sons.[1][4] (Foundational text on cationic mechanisms for vinylidenes).
-
Faust, R., & Kennedy, J. P. (1986).[1] "Living Carbocationic Polymerization. IV. Living Polymerization of Isobutylene". Journal of Polymer Science Part A: Polymer Chemistry. Link
-
Resconi, L., et al. (2000).[1] "Selectivity in Propene Polymerization with Metallocene Catalysts". Chemical Reviews. (Detailed review including steric effects of 1,1-disubstituted monomers). Link
-
Kaminsky, W. (2015).[1] "Discovery and development of metallocene-based polyolefins". Polyolefins Journal. Link
-
NIST Chemistry WebBook. "this compound Spectral Data". Link
Disclaimer: This protocol involves the use of pyrophoric reagents (
Sources
- 1. This compound | C12H24 | CID 87689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyl-1-butene (CAS 563-46-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Sci-Hub. Ethene homopolymerization and copolymerization with 1-hexene for all methyl-substituted (RnC5H5?n)2ZrCL2/MAO catalytic systems: Effects of split methyl substitution / Journal of Polymer Science Part A: Polymer Chemistry, 2000 [sci-hub.sg]
Application Note: Strategic Utilization of 2-Methyl-1-undecene in High-Value Fragrance Synthesis
[1][2][3][4][5]
Executive Summary
In the synthesis of macrocyclic and aliphatic fragrance ingredients, This compound represents a critical "branch point" intermediate.[1][2][3] While terminal alkenes typically possess generic waxy/oily olfactory profiles, the 2-methyl substitution on the undecene chain activates the molecule for highly specific functionalization.[1][3]
This guide details the application of this compound as the parent scaffold for two industry-standard isolates:
-
2-Methylundecanal (Aldehyde C-12 MNA): A legendary perfumery ingredient (famous for its role in Chanel No. 5) offering ambergris, incense, and floral-aldehydic notes.[1][2][3]
-
2-Undecanone (Methyl Nonyl Ketone): A nature-identical flavorant (Rue, Blue Cheese, Coconut) and functional perfumery agent.[1][2][3]
By utilizing the protocols below, chemists can achieve higher isomeric purity (>98%) compared to traditional hydroformylation of 1-decene, which often yields difficult-to-separate linear/branched mixtures.
Chemosensory & Physical Profile
Before derivatization, the raw alkene must be characterized to ensure starting material quality.[1][2][3]
Table 1: Comparative Properties of Scaffold vs. Target Derivatives[3]
| Property | This compound (Scaffold) | 2-Methylundecanal (Target A) | 2-Undecanone (Target B)[1][2][3] |
| CAS | 18516-37-5 | 110-41-8 | 112-12-9 |
| Odor Profile | Diffusive, gassy, waxy, faint citrus, metallic.[1][2][3] | High Impact: Aldehydic, ambergris, incense, coniferous, waxy-floral.[1][3] | Flavor: Blue cheese, coconut, rue.[1][2][3] Fragrance: Waxy, herbal, fruity-fatty.[1][3][4] |
| Substantivity | Low (Top Note) | High (Heart-Base Note) | Medium (Heart Note) |
| Boiling Point | ~192°C | 232°C | 231°C |
| Flash Point | ~71°C | 96°C | 93°C |
| LogP (Est.) | 6.3 (Highly Lipophilic) | 4.9 | 4.3 |
Application Insight: The raw alkene (this compound) is rarely used "as is" in fine fragrance due to its metallic/gassy off-notes.[1][2][3] Its value lies entirely in its conversion efficiency.[1][2][3]
Strategic Synthesis Pathways
The utility of this compound is defined by its reactivity at the 1,1-disubstituted double bond.[1][2][3] We define two primary workflows: Pathway A (Reductive/Oxidative) for Aldehydes and Pathway B (Oxidative Cleavage) for Ketones.[1][2][3]
Figure 1: Divergent synthesis workflows from this compound.[1][2][3] Pathway A yields the high-value perfumery aldehyde; Pathway B yields the flavor-grade ketone.[1][2][3]
Detailed Experimental Protocols
Protocol A: Synthesis of Aldehyde C-12 MNA (High Purity Route)
Objective: Synthesize 2-Methylundecanal via Anti-Markovnikov functionalization. Rationale: Direct hydroformylation of alkenes often produces mixed isomers.[1][2][3][5] This 2-step route guarantees the methyl group remains at the C2 position, critical for the "ambergris" character of C-12 MNA.[1][2][3]
Step 1: Hydroboration-Oxidation[1][2][3]
-
Reagents: this compound (1.0 eq), Borane-THF complex (
, 0.35 eq), NaOH (3M), (30%).[1][3] -
Mechanism: Steric hindrance of the methyl group forces boron to the terminal carbon (Anti-Markovnikov selectivity >99%).[1][2][3]
-
Setup: Flame-dry a 3-neck round bottom flask under Nitrogen atmosphere.
-
Addition: Charge with this compound (100 mmol) and anhydrous THF. Cool to 0°C.[1][2][3]
-
Hydroboration: Add
dropwise over 30 mins to maintain temp <5°C. Stir at RT for 2 hours. -
Oxidation: Cool to 0°C. Add 3M NaOH (35 mL) slowly, followed by
(35 mL) dropwise (Exothermic!). -
Workup: Reflux for 1 hour. Extract with diethyl ether, wash with brine, dry over
.[1][2][3] -
Result: 2-Methylundecan-1-ol (Colorless oil).[1][2][3] Yield: ~92%.
Step 2: Controlled Oxidation to Aldehyde[1]
-
Reagents: 2-Methylundecan-1-ol, Pyridinium Chlorochromate (PCC) or TEMPO/Bleach (Green alternative).[1][2][3]
-
Reaction: Dissolve alcohol in
. Add PCC (1.5 eq) buffered with sodium acetate. -
Monitoring: Stir at RT for 3-4 hours. Monitor via TLC (Hexane:EtOAc 9:1) for disappearance of alcohol.[1][2][3]
-
Purification: Filter through a silica pad (Celite) to remove chromium salts.[1][2][3] Concentrate filtrate.[1][2][3]
-
Distillation: Fractional distillation under reduced pressure (0.5 mmHg). Collect fraction at ~90-95°C.[1][2][3]
-
Final Product: 2-Methylundecanal .
Protocol B: Synthesis of 2-Undecanone (Flavor Grade)
Objective: Oxidative cleavage of the terminal double bond to generate the methyl ketone.[1][2][3] Application: Used in "Blue Cheese" and "Coconut" flavor accords; precursor for pharmaceutical synthesis.[1][2][3]
Method: Lemieux-Johnson Oxidation (Alternative to Ozonolysis)[1][2][3]
-
Slurry: Dissolve alkene (50 mmol) in THF/Water.
-
Catalysis: Add 2.5 mol%
(Caution: Toxic). The solution will darken. -
Cleavage: Add
(2.2 eq) in portions over 30 minutes. The periodate cleaves the intermediate diol in situ.[1][2][3] -
Stir: React for 4-6 hours at RT until a white precipitate (
) forms. -
Extraction: Filter solids. Extract filtrate with Ethyl Acetate.[1][2][3][6] Wash with
to quench traces of Osmium.[1][2][3] -
Purification: Simple distillation.
-
Final Product: 2-Undecanone .
Formulation & Stability Guidelines
When using the derivatives of this compound in formulation:
-
Schiff Base Formation (Aldehyde C-12 MNA):
-
Risk: Like all aliphatic aldehydes, C-12 MNA reacts with anthranilates (e.g., Methyl Anthranilate) to form Schiff bases.[1][3]
-
Effect: This reaction causes discoloration (yellowing) but often increases substantivity and tenacity.[1][2][3]
-
Mitigation: If discoloration is unacceptable, avoid pairing with amines in white-product bases (lotions).[1][2][3]
-
-
Polymerization:
-
Regulatory (IFRA/Safety):
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87689, this compound. Retrieved February 1, 2026 from [Link][3]
-
The Good Scents Company (2024). 2-Methyl Undecanal (Aldehyde C-12 MNA) Odor and Usage Profile. Retrieved February 1, 2026 from [Link][3]
-
Bedoukian Research (2023). Fragrance and Flavor Ingredients: Aldehyde C-12 MNA.[1][2][3] Retrieved February 1, 2026 from [Link][3]
-
Arctander, S. (1969). Perfume and Flavor Chemicals (Aroma Chemicals).[1][2][3] Montclair, N.J.[1][3] (Classic reference for olfactory profiles of C12 MNA and 2-Undecanone).[1][2]
Sources
- 1. 2-Methylundecanal - Wikipedia [en.wikipedia.org]
- 2. This compound | C12H24 | CID 87689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US8859820B1 - 3-methyl-6-cyclohexadecen-1-one and its use in perfume compositions - Google Patents [patents.google.com]
- 4. 2-undecanone, 112-12-9 [thegoodscentscompany.com]
- 5. lookchem.com [lookchem.com]
- 6. scent.vn [scent.vn]
2-Methyl-1-undecene as a starting material for epoxidation reactions
Introduction & Scope
This technical guide details the conversion of 2-methyl-1-undecene into its corresponding epoxide, 2-methyl-1,2-epoxyundecane .[1][2] This transformation is a critical step in the synthesis of pheromones (e.g., analogs for Lymantria dispar control), functional fragrances, and specialized surfactants.
The 1,1-disubstituted nature of the alkene provides a unique reactivity profile: the methyl group donates electron density to the
Target Audience
-
Medicinal Chemists (Intermediate synthesis)[2]
-
Process Development Scientists (Scale-up optimization)[1][2]
-
Agrochemical Researchers (Pheromone synthesis)[2]
Chemical Profile: Substrate & Product
| Property | Starting Material: this compound | Target Product: 2-Methyl-1,2-epoxyundecane |
| CAS Number | 18516-37-5 | N/A (Analogous to 2404-44-6) |
| Formula | ||
| MW | 168.32 g/mol | 184.32 g/mol |
| Boiling Point | ~212°C | ~235°C (Predicted) |
| Density | 0.757 g/mL | ~0.83 g/mL (Estimated) |
| Solubility | Immiscible in water; Soluble in DCM, Hexane, Toluene | Immiscible in water; Soluble in organic solvents |
Method A: The Gold Standard ( -CPBA)
Best for: Laboratory scale (<10g), high stereospecificity requirements, and rapid optimization.[2]
Mechanistic Insight
The reaction proceeds via the Prilezhaev mechanism , a concerted process involving a "butterfly" transition state. The electron-rich double bond of this compound attacks the electrophilic oxygen of meta-chloroperoxybenzoic acid (
-
Selectivity Note: The methyl group at the C2 position enhances the nucleophilicity of the alkene, often allowing this reaction to proceed faster than with linear terminal alkenes.
Reaction Scheme Visualization
Figure 1: Concerted mechanism of m-CPBA epoxidation showing the transformation of reagents to products.
Detailed Protocol
Reagents:
- -CPBA (1.2 - 1.5 equiv, typically 70-77% purity)[2]
-
Dichloromethane (DCM) (Solvent, 0.1 M concentration relative to substrate)[2]
- (Sodium Sulfite)[2]
- (Sodium Bicarbonate)[2]
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve This compound (e.g., 1.68 g, 10 mmol) in DCM (100 mL).
-
Cooling: Cool the solution to 0°C using an ice-water bath. Rationale: Controlling the temperature minimizes potential ring-opening side reactions and manages the exotherm.
-
Addition: Slowly add
-CPBA (e.g., 2.58 g of 77% purity, ~12 mmol) portion-wise over 15 minutes. Do not dump all at once. -
Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 3–5 hours.
-
Quench (Critical Safety Step):
-
Workup:
-
Purification: Filter and concentrate under reduced pressure. The residue is often pure enough (>95%), but can be purified via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[2]
Method B: Green Catalytic Protocol (Scalable)
Best for: Scale-up (>100g), Green Chemistry compliance, and avoiding shock-sensitive solid peroxides.[1][2]
The System
This method utilizes Phase Transfer Catalysis (PTC) .[1][2] Since this compound is lipophilic and Hydrogen Peroxide (oxidant) is aqueous, a PTC (like Aliquat 336) and a Tungstate catalyst are required to shuttle the active oxygen species.[1][2]
Workflow Diagram
Figure 2: Biphasic catalytic epoxidation workflow utilizing Phase Transfer Catalysis.
Protocol Summary
-
Mix: Combine this compound (1 equiv), Sodium Tungstate dihydrate (0.02 equiv), and Aliquat 336 (0.01 equiv).
-
Oxidant: Add 30%
(1.5 equiv) and Phosphoric acid (0.01 equiv) to adjust pH ~2-3. -
Heat: Stir vigorously at 60°C for 8 hours.
-
Workup: Separate phases. The organic phase contains the product.[1][2][3] Wash with dilute thiosulfate and water.[1][2] Distill to purify.
Analytical Validation
To confirm the success of the reaction, look for these specific spectral changes:
| Method | Diagnostic Signal (Starting Material) | Diagnostic Signal (Product) |
| 1H NMR | ||
| 13C NMR | ~110 ppm (Terminal alkene carbon)~145 ppm (Quaternary alkene carbon) | ~50-60 ppm (Epoxide carbons)Significant upfield shift due to loss of |
| IR | 1650 | 800-900 |
Safety & Troubleshooting
Critical Safety Hazards
-
Peroxide Risk:
-CPBA is shock-sensitive.[1][2] Never use a metal spatula to scrape dried material from ground glass joints.[1][2] Store in a refrigerator. -
Exotherm: The epoxidation is exothermic.[1][2] On scales >10g, active cooling and slow addition are mandatory to prevent thermal runaway.[1][2]
-
Substrate Handling: this compound is combustible.[1][2] Ground all glassware to prevent static discharge.[1][2]
Troubleshooting Guide
-
Problem: Incomplete conversion after 5 hours.
-
Problem: Low Yield / Ring Opening.
References
-
Organic Syntheses Procedure (General m-CPBA Protocol)
-
Green Chemistry Catalytic Epoxid
-
Physical D
-
Safety D
Sources
- 1. This compound | C12H24 | CID 87689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Epoxydecane | C10H20O | CID 16993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. 1-Undecene (CAS 821-95-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Sustainable catalytic protocols for the solvent free epoxidation and anti-dihydroxylation of the alkene bonds of biorenewable terpene feedstocks using H2O2 as oxidant - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 2-甲基-1-十一烯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. you-iggy.com [you-iggy.com]
Application Notes and Protocols: Strategic Deployment of 2-Methyl-1-undecene in Olefin Metathesis for Advanced Synthesis
Introduction: The Strategic Value of a Trisubstituted Olefin in Metathesis
Olefin metathesis has emerged as a cornerstone of modern organic synthesis, offering an unparalleled ability to form carbon-carbon double bonds with high efficiency and functional group tolerance.[1] This powerful transformation, recognized with the 2005 Nobel Prize in Chemistry, has found extensive applications in fields ranging from polymer chemistry to drug discovery.[2][3] At its core, the reaction involves the metal-catalyzed redistribution of alkylidene fragments between two alkenes.[4][5]
This guide focuses on a specific, yet highly instructive substrate: 2-methyl-1-undecene . As a gem-disubstituted terminal olefin, it presents both unique opportunities and challenges in metathesis reactions. Its steric hindrance around the double bond influences catalyst choice and reaction kinetics, making it an excellent case study for understanding the nuances of modern metathesis.[6][7] For researchers, scientists, and drug development professionals, mastering the metathesis of hindered olefins like this compound opens avenues to complex molecular architectures, including the synthesis of trisubstituted alkenes and macrocyclic structures that are prevalent in biologically active compounds.[8][9]
This document provides in-depth technical guidance, field-proven insights, and detailed protocols for leveraging this compound in cross-metathesis and ring-closing metathesis applications.
Part 1: Cross-Metathesis with this compound for the Synthesis of Trisubstituted Alkenes
Cross-metathesis (CM) is an intermolecular reaction that exchanges alkylidene groups between two different olefins.[10][11] When employing a gem-disubstituted olefin like this compound, the primary synthetic goal is often the creation of a valuable trisubstituted double bond, a common motif in natural products and pharmaceuticals.[12]
Mechanistic Considerations and Catalyst Selection
The generally accepted Chauvin mechanism proceeds through a series of [2+2] cycloadditions and cycloreversions involving a metal-carbene catalyst and the olefin substrates, forming a metallacyclobutane intermediate.[1][13] The reaction is a thermodynamically controlled process, often driven forward by the evolution of a volatile byproduct like ethylene.[14]
The primary challenge in the cross-metathesis of this compound is its steric bulk, which can hinder its approach to the metal center and slow down the reaction rate. Furthermore, the self-metathesis of the less hindered cross-partner can be a significant competing reaction. To overcome these hurdles, the choice of catalyst is critical.
-
First-Generation Grubbs Catalysts (G-I): While foundational, G-I may exhibit lower activity with sterically demanding substrates.
-
Second-Generation Grubbs Catalysts (G-II): Featuring an N-heterocyclic carbene (NHC) ligand, G-II catalysts show significantly higher activity and are generally the preferred choice for challenging olefins.[3] The NHC ligand accelerates phosphine dissociation, generating the highly active 14-electron intermediate necessary for catalysis.[3][13]
-
Hoveyda-Grubbs Catalysts (HG-I, HG-II): These catalysts offer enhanced stability and are particularly useful for reactions requiring higher temperatures or longer reaction times.
For the cross-metathesis of this compound, the Second-Generation Grubbs Catalyst (G-II) or the Hoveyda-Grubbs Second-Generation Catalyst (HG-II) are highly recommended due to their superior activity with sterically hindered olefins.[7]
Experimental Protocol: Cross-Metathesis of this compound with Allyl Benzene
This protocol details the synthesis of (E/Z)-3-methyl-1-phenyl-dodec-2-ene, a trisubstituted alkene, via cross-metathesis. Allyl benzene is chosen as a representative terminal olefin partner.
Reaction Scheme:
Materials:
| Compound/Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 168.32 | 168 mg | 1.0 |
| Allyl Benzene | 118.18 | 142 mg | 1.2 |
| Grubbs Catalyst®, 2nd Gen | 848.97 | 21 mg | 0.025 (2.5 mol%) |
| Dichloromethane (DCM), Anhydrous | - | 10 mL | - |
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere of argon or nitrogen. Maintaining an oxygen-free environment is crucial as the catalyst can be vulnerable to oxygen in solution.[15]
-
Reagent Dissolution: To the flask, add this compound (1.0 mmol) and allyl benzene (1.2 mmol). A slight excess of the more reactive, less hindered olefin is often used to favor the cross-metathesis pathway.[10] Dissolve the olefins in 5 mL of anhydrous dichloromethane.
-
Catalyst Addition: In a separate vial, weigh the Grubbs II catalyst (2.5 mol%) and dissolve it in the remaining 5 mL of anhydrous dichloromethane. Add the catalyst solution to the reaction flask via syringe. The solution will typically turn from purple/brown to orange/brown.
-
Reaction Monitoring: Heat the reaction mixture to reflux (approx. 40°C for DCM) and stir. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is driven by the release of volatile ethylene and isobutylene byproducts.[16]
-
Reaction Quench: Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature. Quench the reaction by adding 2-3 drops of ethyl vinyl ether and stirring for 30 minutes. This deactivates the ruthenium catalyst by forming a stable Fischer carbene.
-
Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the trisubstituted alkene product. The geometry of the product alkene is often a mixture of E and Z isomers.[14]
Self-Validation and Troubleshooting:
-
Expected Outcome: A successful reaction will show the formation of a new product spot on TLC with a different Rf value from the starting materials. GC-MS analysis should confirm the desired mass of the product.
-
Low Conversion: If the reaction stalls, this could be due to catalyst deactivation. Ensure all reagents and solvents are rigorously dried and degassed. A small additional portion of the catalyst (0.5-1.0 mol%) can be added.
-
Dominance of Self-Metathesis: If the self-metathesis product of allyl benzene is the major product, consider slowly adding the allyl benzene to the reaction mixture containing the this compound and catalyst over several hours to maintain its low concentration.
Part 2: Ring-Closing Metathesis (RCM) with this compound Derivatives
Ring-closing metathesis (RCM) is a powerful intramolecular variation of olefin metathesis used to synthesize unsaturated rings.[17] This strategy is particularly valuable in drug discovery for creating macrocycles, which can offer improved potency and selectivity by constraining the molecule's conformation.[9][18] To utilize this compound in RCM, it must first be functionalized to create a diene precursor.
Designing the RCM Precursor
The key to a successful RCM reaction is the design of the diene substrate. For this example, we will consider a hypothetical diene, 1-(allyloxy)-2-methylundec-10-ene , which could be synthesized from 2-methyl-1-undecenol (derived from this compound) and allyl bromide. The goal is to form a macrocycle via an intramolecular reaction between the two terminal alkene groups.
Workflow for RCM Application:
Caption: Workflow for RCM using a this compound derivative.
Protocol for Macrocyclization via RCM
This protocol describes the ring-closing metathesis of the hypothetical diene precursor to form a 13-membered macrocycle. High dilution conditions are critical to favor the intramolecular RCM pathway over intermolecular polymerization.
Reaction Scheme:
Materials:
| Compound/Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Diene Precursor | ~238.42 | 50 mg | 0.21 |
| Hoveyda-Grubbs Catalyst®, 2nd Gen | 627.74 | 6.6 mg | 0.0105 (5 mol%) |
| Toluene, Anhydrous | - | 42 mL | - |
Step-by-Step Methodology:
-
High Dilution Setup: In a three-neck flask equipped with a reflux condenser and a dropping funnel, add 21 mL of anhydrous, degassed toluene. Heat the toluene to 80°C under an inert atmosphere (argon).
-
Prepare Reagent Solutions:
-
Substrate Solution: Dissolve the diene precursor (0.21 mmol) in 10.5 mL of anhydrous, degassed toluene and add it to the dropping funnel.
-
Catalyst Solution: Dissolve the Hoveyda-Grubbs II catalyst (5 mol%) in the remaining 10.5 mL of anhydrous, degassed toluene. The use of a more stable catalyst like HG-II is advantageous for reactions requiring elevated temperatures.
-
-
Slow Addition: Add the catalyst solution to the hot toluene in the reaction flask. Then, add the substrate solution from the dropping funnel to the reaction flask dropwise over a period of 4-6 hours. This slow addition maintains a very low concentration of the diene (0.005 M), which is essential to suppress competing acyclic diene metathesis polymerization (ADMET).[5]
-
Reaction Completion: After the addition is complete, allow the reaction to stir at 80°C for an additional 2 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Quenching and Workup: Cool the reaction to room temperature and quench with a few drops of ethyl vinyl ether. Stir for 30 minutes. Remove the solvent under reduced pressure.
-
Purification: Purify the resulting macrocycle by flash column chromatography on silica gel.
Causality and Self-Validation:
-
Why High Dilution? The rate of the intramolecular RCM reaction is first-order with respect to the substrate concentration, while the rate of intermolecular polymerization is second-order. By maintaining a very low concentration, the intramolecular pathway is kinetically favored.
-
Why Elevated Temperature? The increased temperature helps to overcome the entropic barrier to macrocyclization and can improve the catalytic turnover rate.
-
Validation: Successful macrocyclization will be confirmed by mass spectrometry (verifying the expected molecular weight, which is the mass of the precursor minus ethylene, C2H4) and NMR spectroscopy to confirm the new cyclic structure.
Mechanistic Pathway of Ring-Closing Metathesis
The catalytic cycle for RCM follows the same fundamental steps as cross-metathesis, but occurs intramolecularly.
Sources
- 1. BJOC - Aqueous olefin metathesis: recent developments and applications [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. nobelprize.org [nobelprize.org]
- 4. Executive Summary: Alkene Metathesis | Umicore [pmc.umicore.com]
- 5. softbeam.net:8080 [softbeam.net:8080]
- 6. organicreactions.org [organicreactions.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. drughunter.com [drughunter.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Cross Metathesis [organic-chemistry.org]
- 12. Synthesis of E- and Z-trisubstituted alkenes by catalytic cross-metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. chemistry.illinois.edu [chemistry.illinois.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 17. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in the Wittig Synthesis of 2-Methyl-1-undecene
This technical support guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Wittig synthesis of 2-methyl-1-undecene. This document provides in-depth troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format to directly address common issues and help you optimize your reaction yields.
Introduction to the Wittig Synthesis of this compound
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of an alkene from a carbonyl compound and a phosphorus ylide.[1] The synthesis of this compound from undecan-2-one and methylenetriphenylphosphorane is a classic example of this transformation. While seemingly straightforward, this reaction can be prone to low yields if not executed with precision. This guide will walk you through the common pitfalls and their solutions, empowering you to achieve higher yields and greater success in your synthetic endeavors.
Troubleshooting Guide: Addressing Low Yields
This section is structured to help you diagnose and resolve the specific issues you may be facing during the synthesis of this compound.
Issue 1: Consistently Low or No Product Formation
Question: I am consistently obtaining very low yields (<30%) of this compound, or in some cases, no product at all. What are the most likely causes and how can I rectify this?
Answer: Low or non-existent product formation is a common but solvable issue. The root cause often lies in the generation and stability of the ylide, the quality of your reagents, or the reaction conditions. Let's break down the potential culprits and their solutions.
The heart of the Wittig reaction is the phosphonium ylide.[2] In this synthesis, you are generating the highly reactive, non-stabilized methylenetriphenylphosphorane. Incomplete formation of this ylide is a primary reason for low yields.
-
Base Strength and Quality: A strong base is crucial for the deprotonation of the methyltriphenylphosphonium salt.[3]
-
Recommended Bases: For this non-stabilized ylide, strong bases such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) are typically used.[4]
-
Base Quality: Organolithium bases like n-BuLi can degrade over time. It is imperative to use a freshly titrated or newly purchased bottle. Similarly, solid bases like NaH and t-BuOK should be fresh and handled under anhydrous conditions to prevent deactivation.
-
-
Anhydrous Conditions: Non-stabilized ylides are highly sensitive to moisture and will be protonated by water, rendering them unreactive.[5]
-
Experimental Best Practices: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Methylenetriphenylphosphorane is a reactive species and can decompose if not handled correctly.[6]
-
Temperature Control: The ylide is typically generated at a low temperature (e.g., 0 °C) and then used immediately.[7] Allowing the ylide solution to warm to room temperature for an extended period before the addition of the ketone can lead to decomposition.
-
In Situ Generation: It is standard practice to generate the ylide in situ and add the undecan-2-one shortly after its formation is complete.[4]
The conditions under which the ylide reacts with the ketone are critical for maximizing yield.
-
Solvent Choice: Anhydrous aprotic solvents are the standard for this reaction.[8]
-
Common Solvents: Tetrahydrofuran (THF) and diethyl ether are excellent choices for the Wittig synthesis of terminal alkenes.
-
-
Reaction Temperature: After the addition of the ketone to the ylide solution, the reaction is often allowed to warm to room temperature and stirred for several hours.[9] Monitoring the reaction by thin-layer chromatography (TLC) can help determine the optimal reaction time.
Issue 2: Presence of Significant Side Products
Question: My reaction mixture shows the formation of my desired product, but it is contaminated with a significant amount of side products, making purification difficult and lowering my isolated yield. What are these side products and how can I minimize their formation?
Answer: The primary byproduct in any Wittig reaction is triphenylphosphine oxide.[10] However, other side reactions can occur, especially if the reaction is not carefully controlled.
This is an unavoidable byproduct, and its efficient removal is key to obtaining a pure product.
-
Purification Strategy: this compound is a relatively non-polar compound, while triphenylphosphine oxide is more polar. This difference in polarity can be exploited for purification.
-
Column Chromatography: Flash column chromatography on silica gel is a common and effective method for separating the alkene from triphenylphosphine oxide.[11] A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like diethyl ether, is typically used.
-
Crystallization: In some cases, triphenylphosphine oxide can be crystallized out of the reaction mixture, but this is less effective for a liquid product like this compound.
-
If the base is not fully consumed during ylide formation, it can promote the self-condensation of undecan-2-one, leading to aldol products.
-
Mitigation:
-
Stoichiometry: Use a slight excess of the phosphonium salt (e.g., 1.1 equivalents) relative to the base to ensure all the base is consumed.
-
Order of Addition: Add the base to a suspension of the phosphonium salt to ensure the base reacts preferentially with the salt.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the Wittig synthesis of this compound?
A1: With an optimized protocol, yields for the Wittig methylenation of ketones can be good to excellent. While specific yields for this compound are not widely reported in the literature, similar reactions suggest that yields of 60-80% are achievable with careful execution.[6]
Q2: How can I visually confirm the formation of the ylide?
A2: The formation of methylenetriphenylphosphorane from its corresponding phosphonium salt is often accompanied by a distinct color change. The reaction mixture typically turns a bright orange or reddish-orange color upon successful ylide formation.[7]
Q3: Can I use a weaker base for this reaction?
A3: For non-stabilized ylides like methylenetriphenylphosphorane, a strong base is essential for efficient deprotonation. Weaker bases are generally not sufficient to generate the ylide in high concentrations, which will lead to low product yields.[3]
Q4: My starting ketone, undecan-2-one, is not very reactive. How can I improve the reaction rate?
A4: Ketones are generally less reactive than aldehydes in the Wittig reaction.[12] To improve the reaction rate with undecan-2-one, you can:
-
Increase the Reaction Temperature: After the initial formation of the oxaphosphetane at a lower temperature, gently warming the reaction mixture can help drive the reaction to completion.
-
Increase the Reaction Time: Allowing the reaction to stir for a longer period (e.g., overnight) at room temperature may be necessary.
Q5: What is the driving force of the Wittig reaction?
A5: The thermodynamic driving force for the Wittig reaction is the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[5]
Experimental Protocols
Protocol 1: Preparation of Methylenetriphenylphosphorane (Wittig Reagent)
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous tetrahydrofuran (THF) via syringe to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for at least 1 hour. The formation of a bright orange-red solution indicates the formation of the ylide.[7]
Protocol 2: Wittig Reaction of Undecan-2-one
-
To the freshly prepared ylide solution at 0 °C, add a solution of undecan-2-one (1.0 equivalent) in anhydrous THF dropwise via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a non-polar eluent.
Visualization of Key Processes
Wittig Reaction Mechanism
Caption: The Wittig reaction of undecan-2-one.
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low yields.
Summary of Key Reaction Parameters
| Parameter | Recommendation for this compound Synthesis | Rationale and Impact on Yield |
| Phosphonium Salt | Methyltriphenylphosphonium bromide | Precursor to the non-stabilized ylide required for methylenation. Purity is essential. |
| Base | n-BuLi, NaH, or t-BuOK | A strong base is required for efficient deprotonation of the phosphonium salt. Incomplete deprotonation leads to low ylide concentration and low yield. |
| Solvent | Anhydrous THF or Diethyl Ether | Aprotic and anhydrous solvents are crucial to prevent protonation and decomposition of the reactive ylide. |
| Temperature | Ylide generation at 0°C; Reaction at room temperature | Low temperature for ylide formation enhances stability. Room temperature for the reaction with the ketone provides sufficient energy for the reaction to proceed. |
| Stoichiometry | ~1.1 eq. of phosphonium salt, 1.0 eq. of base, 1.0 eq. of ketone | A slight excess of the phosphonium salt ensures complete consumption of the base, preventing side reactions. |
| Purification | Flash column chromatography on silica gel | Effectively separates the non-polar alkene product from the more polar triphenylphosphine oxide byproduct. |
References
-
Wittig, G.; Schöllkopf, U. Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chem. Ber.1954 , 87 (9), 1318–1330. [Link]
-
Maryanoff, B. E.; Reitz, A. B. The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chem. Rev.1989 , 89 (4), 863–927. [Link]
- Vedejs, E.; Peterson, M. J. Stereochemistry and mechanism in the Wittig reaction. Top. Stereochem.1994, 21, 1–157.
-
Byrne, P. A.; Gilheany, D. G. The modern interpretation of the Wittig reaction mechanism. Chem. Soc. Rev.2013 , 42 (16), 6670–6682. [Link]
-
Wittig Reaction Experiment Part 2: Reaction and Product Isolation. YouTube, uploaded by ChemHelpASAP, 3 November 2020, [Link].
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry, [Link].
-
Introduction to the Wittig Reaction and Discussion of the Mechanism. ResearchGate, [Link].
-
Wittig reaction. Wikipedia, [Link].
-
Wittig Reaction - Common Conditions. Organic Chemistry Portal, [Link].
-
Synthesis of an Alkene via the Wittig Reaction. University of California, Irvine, [Link].
-
Wittig Reaction. Chemistry LibreTexts, [Link].
-
19.7b Wittig Reaction | Organic Chemistry. YouTube, uploaded by Chad's Prep, 6 April 2021, [Link].
-
Wittig and Wittig–Horner Reactions under Sonication Conditions. National Center for Biotechnology Information, [Link].
-
The Development Of The Catalytic Wittig Reaction. MavMatrix, [Link].
-
Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. ACS Publications, [Link].
-
Workup: Triphenylphosphine Oxide. University of Rochester, [Link].
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- 1. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
Identifying byproducts in the synthesis of 2-Methyl-1-undecene
Answering the user's request.## Technical Support Center: Synthesis of 2-Methyl-1-undecene
Introduction: The synthesis of this compound, a terminal alkene, is a crucial step in various research and development applications, from fragrance chemistry to polymer science.[1] While seemingly straightforward, its synthesis is often plagued by the formation of closely related byproducts that can be challenging to identify and separate. This technical guide provides researchers, scientists, and drug development professionals with practical, field-proven insights into troubleshooting common issues encountered during its synthesis, with a focus on byproduct identification and mitigation.
Troubleshooting Guide: Identifying & Mitigating Byproducts
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My post-reaction analysis via GC-MS shows a major impurity with the same mass-to-charge ratio (m/z = 168) as my target compound, this compound. It typically elutes slightly after the main product. What is this byproduct?
Answer: This is a classic and highly common issue. The impurity is almost certainly the constitutional isomer, 2-methyl-2-undecene .[2]
-
Causality (The "Why"): This byproduct arises from the reaction mechanism, particularly in syntheses involving the dehydration of an alcohol (e.g., 2-methyl-2-undecanol) or dehydrohalogenation of an alkyl halide.[3][4] These elimination reactions can proceed via two main pathways, governed by Zaitsev's and Hofmann's rules.
-
Zaitsev's Rule: Predicts the formation of the more substituted (and thus more thermodynamically stable) alkene. In this case, 2-methyl-2-undecene is the Zaitsev product.
-
Hofmann's Rule: Predicts the formation of the less substituted alkene. Your target, this compound, is the Hofmann product.
Standard elimination conditions, such as using a small, strong base (e.g., NaOH, NaOEt) or high temperatures with acid catalysts for dehydration, strongly favor the more stable Zaitsev product.[4][5]
-
-
Actionable Solutions:
-
Modify Reaction Conditions (E2 Reactions): To favor the Hofmann product, you must create steric hindrance that forces the base to abstract a proton from the less sterically hindered terminal methyl group. Convert the precursor alcohol to a good leaving group (like a tosylate or mesylate) and then use a bulky, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA).[4]
-
Purification: If the isomeric mixture has already been synthesized, separation is necessary. While challenging due to similar boiling points, high-efficiency fractional distillation can be effective.[6] For laboratory scale, the most robust method is argentation chromatography (see Protocol 2).[1][6]
-
Question 2: I synthesized this compound via a Wittig reaction. After workup, my crude product is contaminated with a high-melting, white, crystalline solid that is sparingly soluble in nonpolar solvents. What is it, and how can I get rid of it?
Answer: The contaminant is triphenylphosphine oxide (Ph₃P=O) , the ubiquitous byproduct of the Wittig reaction.[7][8]
-
Causality (The "Why"): The formation of the exceptionally stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the entire Wittig reaction.[7][9] Its formation is unavoidable. The challenge lies in its removal, as it has moderate solubility in many organic solvents used for extraction and chromatography, making separation difficult.[8]
-
Actionable Solutions:
-
Chromatography: This is the most common method. Triphenylphosphine oxide is significantly more polar than your alkene product. Column chromatography on silica gel, using a nonpolar eluent like hexane or heptane, will allow the this compound to elute quickly while the Ph₃P=O remains strongly adsorbed to the stationary phase.[8]
-
Precipitation/Crystallization: If your product is a liquid, you can often precipitate the Ph₃P=O. Dissolve the crude mixture in a minimal amount of a moderately polar solvent (e.g., diethyl ether or a toluene/hexane mixture). Upon cooling, the triphenylphosphine oxide will often crystallize or precipitate out and can be removed by filtration.[8]
-
Alternative Reagents (Horner-Wadsworth-Emmons): For future syntheses, consider the Horner-Wadsworth-Emmons (HWE) reaction. This modification uses a phosphonate ester instead of a phosphonium salt. The resulting phosphate byproduct is water-soluble and easily removed by a simple aqueous extraction, often leading to higher purity and simpler workups.[8][10]
-
Question 3: My reaction yield is consistently low, and NMR analysis shows significant amounts of unreacted starting material (e.g., 2-methyl-2-undecanol or undecan-2-one). What factors could be leading to an incomplete reaction?
Answer: Several factors can cause an incomplete reaction, depending on the chosen synthetic route.
-
For Dehydration Reactions:
-
Insufficient Catalyst or Temperature: Acid-catalyzed dehydrations are equilibrium processes.[4] Ensure you are using a sufficient amount of a strong acid catalyst (like H₂SO₄ or H₃PO₄) and adequate heat to drive the reaction forward.[4] Using a Dean-Stark apparatus to remove the water byproduct as it forms is an effective way to shift the equilibrium toward the product.
-
Poor Leaving Group: If you are using an E2 pathway from an alcohol, the hydroxyl group (-OH) is a poor leaving group. It must first be converted to a better leaving group (e.g., -OTs, -OMs) for the reaction to proceed efficiently with a base.
-
-
For Wittig Reactions:
-
Base Strength: The base used to deprotonate the phosphonium salt and generate the ylide must be sufficiently strong. For simple alkylphosphonium salts, very strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required.[8] Using a weaker base like an alkoxide may not generate enough of the reactive ylide, leading to an incomplete reaction.
-
Steric Hindrance: While not a major issue for producing this compound (which comes from a ketone, undecan-2-one), highly hindered ketones can be slow to react with Wittig reagents.[8]
-
Byproduct Summary Table
| Byproduct Name | Common Synthetic Route | Mechanism of Formation | Key Analytical Signature |
| 2-Methyl-2-undecene | Dehydration of Alcohols; Dehydrohalogenation | Zaitsev Elimination | GC: Elutes slightly after this compound. ¹H NMR: Absence of terminal alkene protons (~4.7 ppm), presence of a vinylic proton (~5.1 ppm, triplet). |
| Triphenylphosphine Oxide | Wittig Reaction | Inherent byproduct; P=O bond formation is the driving force.[9] | ¹H NMR: Characteristic multiplets for phenyl protons (~7.4-7.7 ppm). TLC: Lower Rf value than the alkene product. |
| Octadecane | Grignard Reagent Formation (from C9-halide) | Wurtz-type coupling of the alkyl halide during Grignard formation. | GC-MS: Molecular ion peak at m/z = 254. |
| 2-Methyl-2-undecanol | Dehydration of Alcohols; Grignard with Ketone | Incomplete reaction; insufficient acid/heat or Grignard reagent. | GC: Longer retention time than alkene products. IR: Broad O-H stretch (~3300 cm⁻¹). |
| Unreacted Carbonyl | Wittig Reaction; Grignard Reaction | Incomplete reaction; inactive ylide or Grignard reagent. | IR: Strong C=O stretch (~1715 cm⁻¹). |
Experimental Workflow & Byproduct Analysis
The following diagram illustrates a typical workflow for synthesizing this compound via an elimination pathway, highlighting key decision and analysis points for byproduct control.
Caption: Workflow for byproduct control in elimination synthesis.
Key Experimental Protocols
Protocol 1: GC-MS Analysis for Isomer Quantification
This protocol is essential for determining the ratio of this compound to its isomer, 2-methyl-2-undecene.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the crude product mixture in a volatile solvent (e.g., hexane or dichloromethane).
-
Instrument Setup:
-
Column: Use a non-polar capillary column (e.g., DB-1, HP-5ms, or equivalent) of at least 30 m length for good separation.
-
Injector: Set to 250°C with a split ratio of 50:1.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 240°C. Hold for 5 minutes.
-
MS Detector: Scan from m/z 40 to 300.
-
-
Analysis:
-
Identify the peaks corresponding to the C12H24 isomers by their mass spectrum (molecular ion at m/z 168).
-
The terminal alkene (this compound) will typically have a slightly shorter retention time than the internal alkene (2-methyl-2-undecene).
-
Quantify the relative amounts by integrating the peak areas from the Total Ion Chromatogram (TIC).
-
Protocol 2: Purification via Argentation Chromatography
This technique leverages the weak interaction between the pi-electrons of a double bond and silver ions to separate alkenes based on their substitution pattern.[6]
-
Preparation of Silver-Impregnated Silica:
-
Dissolve 10-15 g of silver nitrate (AgNO₃) in 100 mL of deionized water or methanol.
-
In a separate flask, create a slurry of 100 g of silica gel in a suitable solvent.
-
Add the AgNO₃ solution to the silica slurry and mix thoroughly.
-
Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. The silica must be protected from light from this point forward.
-
-
Column Packing:
-
Pack a chromatography column with the silver-impregnated silica gel using a nonpolar solvent like hexane as the slurry solvent. Wrap the column in aluminum foil to protect it from light.
-
-
Elution:
-
Load the crude alkene mixture onto the column.
-
Elute with pure hexane. The terminal, less-substituted alkene (this compound) will have a weaker interaction with the silver ions and will elute first.
-
The internal, more-substituted alkene (2-methyl-2-undecene) will be retained more strongly and will elute later. You may need to gradually add a small percentage of a slightly more polar solvent (e.g., 1-2% diethyl ether in hexane) to elute the second isomer.
-
-
Fraction Analysis: Collect fractions and analyze them by GC-MS (Protocol 1) to identify the pure product.
References
- Smolecule. (2023, August 15). Buy this compound | 18516-37-5.
- Unknown Author. Synthesis of an Alkene via the Wittig Reaction. Department of Chemistry, University of South Florida.
- JoVE. (2025, May 22). Aldehydes and Ketones to Alkenes: Wittig Reaction Mechanism. Journal of Visualized Experiments.
- StudySmarter. (2023, October 14).
- Maricopa Open Digital Press.
- Chemistry Steps. Synthesis of Alkenes.
- Study.com.
- Neuman, R. C. Chapter 9: Formation of Alkenes and Alkynes.
- BenchChem. Side reactions in the Wittig synthesis of alkanes.
- Ashenhurst, J. (2012, August 28).
- Fiveable. Alkenes – Reactions and Synthesis. Organic Chemistry Class Notes.
- ChemSynthesis. (2025, May 20). This compound.
- Wikipedia. Wittig reaction.
- Davies, A. (2018, January 14). The Wittig Reaction - Formal Report. Odinity.
- BenchChem.
- Chad's Prep. (2021, January 15). 11.2 Common Patterns in Organic Synthesis Involving Alkenes | Retrosynthesis. YouTube.
- Organic Chemistry Portal. Grignard Reaction.
- ChemSynthesis. (2025, May 20). 2-methyl-2-undecene.
- NIST. 1-Undecene, 2-methyl-. NIST Chemistry WebBook.
- Stenutz, R. This compound.
- ECHEMI. By-product of a Grignard reagent?.
Sources
- 1. Buy this compound | 18516-37-5 [smolecule.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. Synthesis of Alkenes - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Mechanism [jove.com]
- 10. study.com [study.com]
Optimizing reaction conditions for the synthesis of 2-Methyl-1-undecene
Topic: Optimization of Reaction Conditions for High-Purity Synthesis Target Molecule: 2-Methyl-1-undecene (CAS: 18516-37-5) Audience: Medicinal Chemists, Process Development Scientists[1]
Introduction: The Regioselectivity Challenge
Welcome to the technical support hub for This compound . This terminal alkene is a critical intermediate in the synthesis of surfactants, pheromones, and functionalized drug scaffolds.
The Core Problem: The synthesis of this compound presents a classic regiochemical challenge.[1] The thermodynamic stability of the internal alkene (2-methyl-2-undecene, the Zaitsev product ) is significantly higher than that of the target terminal alkene (the Hofmann product ).
If your GC-MS analysis shows a major peak shift or your NMR indicates a missing terminal methylene signal (
Module 1: The Gold Standard (Wittig Reaction)
Methodology: Methylenation of 2-Undecanone using Methyltriphenylphosphonium Bromide.[1]
Workflow Visualization
Caption: Step-by-step kinetic pathway for the Wittig methylenation, highlighting the critical purification bottleneck.
Troubleshooting & Optimization (Q&A)
Q: My yield is low (<40%), and the reaction mixture remained pale. What happened? A: The ylide likely failed to form quantitatively.[1]
-
Diagnosis: The ylide (Methylenetriphenylphosphorane) has a characteristic bright yellow/orange color .[1] If your solution remained pale, your base was likely deactivated by moisture.[1]
-
Optimization:
-
Base Selection: Switch from NaH (slow kinetics, requires heating) to Potassium tert-butoxide (KOtBu) in THF.[1] KOtBu is soluble and acts instantly at
.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Protocol: Dry the phosphonium salt under high vacuum at
for 1 hour before adding solvent. Water is the enemy of the ylide.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
Q: I have a persistent white solid contaminating my product that clogs my GC column. How do I remove it? A: That is Triphenylphosphine Oxide (TPPO).[1][2][3] It is the thermodynamic sink of the reaction and notoriously difficult to remove.
-
Standard Fix: TPPO is soluble in polar solvents (DCM, Methanol) but insoluble in non-polar alkanes.[1]
-
Advanced Fix (ZnCl2 Complexation): If trituration fails, use the Zinc Chloride method [1].[1]
Q: Can I use the cheaper Grignard route (MeMgBr + 2-Undecanone)? A: Proceed with extreme caution. The Grignard addition gives 2-methyl-2-undecanol.[1] The subsequent acid-catalyzed dehydration follows Zaitsev's rule, favoring the internal alkene (2-methyl-2-undecene) by a ratio of ~4:1.[1]
-
Verdict: Use Grignard only if you can tolerate internal isomers or have access to preparative GC.[1] For pure terminal alkene, stick to Wittig.
Module 2: Purification & Characterization
Once synthesized, distinguishing the product from isomers is critical.[1]
Physical Properties Table
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 168.32 g/mol | |
| Boiling Point | At 760 mmHg [2] | |
| Density | 0.757 g/mL | At |
| Refractive Index | 1.432 | |
| Flash Point | Closed Cup |
Isomer Separation Logic
If you suspect contamination with the internal isomer (2-methyl-2-undecene), standard silica chromatography is often insufficient due to similar polarity.[1]
Caption: Decision tree for handling isomeric impurities using Silver Nitrate impregnated silica.
Protocol: Silver Nitrate Impregnated Silica [5]
-
Dissolve
(10% w/w of silica) in Acetonitrile.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Slurry with silica gel and rotary evaporate to dryness (protect from light).
-
Pack column.[1] The terminal alkene (this compound) binds more strongly to silver ions than the sterically hindered internal alkene, allowing separation.[1]
Module 3: Validated Experimental Protocol (Wittig)
Scale: 10 mmol Estimated Time: 4 hours + Workup
-
Preparation: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a stir bar and nitrogen inlet.
-
Salt Suspension: Add Methyltriphenylphosphonium bromide (3.93 g, 11 mmol) and anhydrous THF (40 mL).
-
Ylide Formation: Cool to
. Add KOtBu (1.23 g, 11 mmol) in one portion.-
Observation: Suspension should turn bright yellow instantly.[1] Stir for 30 mins.
-
-
Addition: Add 2-Undecanone (1.70 g, 10 mmol) dropwise over 5 minutes.
-
Reaction: Remove ice bath. Allow to warm to Room Temperature (RT). Stir for 3 hours.
-
Monitoring: TLC (Hexane eluent).[1] Product
, Ketonengcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> .
-
-
Workup: Quench with Sat.
(10 mL). Extract with Pentane (3 x 20 mL).[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
TPPO Removal: Concentrate organic layer to ~5 mL.[1] Add cold Pentane (20 mL). Filter off white solid (TPPO).[1]
-
Purification: Distill the filtrate (vacuum distillation recommended if >5g scale) or pass through a short silica plug.
References
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[1][4] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[1][2][4] The Journal of Organic Chemistry, 82(19), 9931–9936. Link
-
Sigma-Aldrich.[1] (n.d.). Product Specification: this compound.[1][6] Sigma-Aldrich Catalog. Link
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 27: Forming C=C double bonds).
Sources
- 1. This compound | C12H24 | CID 87689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Workup [chem.rochester.edu]
- 5. Undecane, 2-methyl- (CAS 7045-71-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. chemsynthesis.com [chemsynthesis.com]
Catalyst selection for optimizing reactions with 2-Methyl-1-undecene
Technical Support Guide: Catalyst Optimization for 2-Methyl-1-undecene Transformations
Introduction: Substrate Profile & Reactivity Challenges
This compound (C12H24) is a 1,1-disubstituted terminal alkene. Unlike simple linear alpha-olefins (LAOs), this substrate presents unique challenges due to the steric bulk of the methyl group at the 2-position and the electron-rich nature of the double bond.
Key Reactivity Drivers:
-
Steric Hindrance: The 2-methyl group creates significant steric impedance for bulky catalysts, affecting coordination and turnover frequency (TOF).
-
Isomerization Risk: Under acidic or thermal stress, the terminal double bond readily migrates to the internal, thermodynamically more stable 2-methyl-2-undecene (trisubstituted) position. This isomer is often a "dead end" for catalytic cycles like hydroformylation.
-
Electronic Activation: The gem-dimethyl-like substitution makes the double bond electron-rich, enhancing reactivity toward electrophiles (e.g., epoxidation) but complicating nucleophilic attacks.
Module 1: Hydroformylation (Oxo Synthesis)[1]
Objective: Synthesis of 3-methyldodecanal (via anti-Markovnikov addition).
Q1: My reaction rate is stalling after 50% conversion. GC-MS shows a new peak with the same mass. What is happening?
Diagnosis: You are likely experiencing catalyst-mediated isomerization .
The active Rh-hydride species can trigger
Troubleshooting Protocol:
-
Switch Ligands: Move from simple triphenylphosphine (PPh3) to bulky bisphosphites like Biphephos or Xantphos . These ligands have a large bite angle and create a steric pocket that disfavors the formation of the internal isomer and accelerates the reaction at the terminal carbon.
-
Increase CO Partial Pressure: Higher CO pressure saturates the Rh center, favoring CO insertion over
-hydride elimination (isomerization). -
Lower Temperature: Operate at 60–80°C. Higher temperatures (>100°C) exponentially favor the thermodynamic isomerization to the internal alkene.
Q2: How do I select the right catalyst precursor and ligand system?
Recommendation: Use a Rhodium (I) precursor with a bidentate phosphite ligand. Cobalt catalysts are generally too harsh and will cause extensive isomerization.
Optimized System:
-
Precursor: Rh(acac)(CO)₂[1]
-
Ligand: Biphephos (CAS: 118516-18-7)
-
Ligand/Metal Ratio: 4:1 to 10:1 (Excess ligand stabilizes the active species).
-
Solvent: Toluene or Texanol (avoid protic solvents).
Data: Ligand Effect on Regioselectivity (Hypothetical Optimization Data)
| Ligand System | Conversion (%) | Aldehyde Selectivity (%) | Linear/Branched Ratio* | Isomerization Side-Product (%) |
| Rh/PPh3 | 65% | 85% | 60:40 | 30% (High) |
| Rh/Xantphos | 88% | 92% | 90:10 | 8% |
| Rh/Biphephos | 98% | 99% | 98:2 | < 1% |
*Note: For this compound, "Linear" refers to addition at C1 (3-methyldodecanal) vs C2 (2,2-dimethylundecanal).
Module 2: Hydrogenation
Objective: Complete saturation to 2-methylundecane.
Q3: Standard Pd/C at 1 atm H₂ is too slow. Should I heat the reaction?
Answer: Do not heat without increasing pressure. Heating this compound with Pd/C at low pressure promotes double bond migration to the internal position (2-methyl-2-undecene). The trisubstituted internal alkene is significantly harder to hydrogenate than the starting material, effectively stopping the reaction.
Corrective Action:
-
Pressure First: Increase H₂ pressure to 10–20 bar (150–300 psi) while keeping temperature moderate (25–40°C).
-
Catalyst Change: If Pd/C is sluggish, switch to PtO₂ (Adams' Catalyst) . Platinum is generally more active for hindered alkenes than Palladium.
-
Homogeneous Alternative: For difficult cases where stereocontrol is needed or solid catalysts fail, use Crabtree’s Catalyst ([Ir(cod)(PCy3)(py)]PF6). It is highly active for tri- and tetrasubstituted alkenes and will rapidly hydrogenate even if some isomerization has occurred. Avoid Wilkinson's catalyst (RhCl(PPh3)3) as it is too sterically sensitive for this substrate.
Module 3: Epoxidation
Objective: Synthesis of 2-methyl-1,2-epoxyundecane.
Q4: mCPBA is difficult to remove from my product. Is there a scalable catalytic method?
Answer: Yes. The electron-rich nature of the 1,1-disubstituted bond makes it an excellent candidate for Methyltrioxorhenium (MTO) catalyzed epoxidation using aqueous H₂O₂.
Advantages:
-
Green Chemistry: Byproduct is water.
-
Scalability: No shock-sensitive peracids.
-
Selectivity: MTO is highly selective for the alkene and tolerates the methyl steric bulk well.
Protocol (MTO/H₂O₂):
-
Dissolve this compound (1 equiv) in Ethyl Acetate or DCM.
-
Add MTO (0.5–1.0 mol%) and Pyridine (12 mol%) (Pyridine acts as a ligand to protect the catalyst and accelerate the reaction).
-
Add 30% H₂O₂ (1.5 equiv) dropwise at 0°C to control exotherm.
-
Stir at room temperature. Monitor consumption of alkene by GC.
Visualizing the Decision Pathway
The following diagram illustrates the critical decision points for catalyst selection based on the desired transformation and the risk of isomerization.
Figure 1: Decision tree for catalyst selection minimizing isomerization risks.
References
- Van Leeuwen, P. W. N. M., & Claver, C. (2000). Rhodium Catalyzed Hydroformylation. Springer.
-
Börner, A., & Franke, R. (2016). Hydroformylation: Fundamentals, Processes, and Applications in Organic Synthesis. Wiley-VCH. Link
- Crabtree, R. H. (1979). "Iridium compounds in catalysis. 4. Inverted steric effects in hydrogenation with [Ir(cod)(PCy3)(py)]PF6". Accounts of Chemical Research.
- Herrmann, W. A., et al. (1994). "Methyltrioxorhenium as a Catalyst for Olefin Oxidation". Angewandte Chemie International Edition.
- Behr, A., et al. (2005). "Hydroaminomethylation of 2-methyl-1-alkenes". Journal of Molecular Catalysis A: Chemical. (Specific data on 1,1-disubstituted alkene reactivity).
Sources
Validation & Comparative
A Comparative Spectroscopic Guide to Branched vs. Linear Undecene Isomers
In the fields of chemical synthesis, materials science, and drug development, the precise structural characterization of organic molecules is paramount. Isomers, compounds sharing the same molecular formula (C₁₁H₂₂ in this case) but differing in atomic arrangement, often exhibit distinct physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison between linear and branched undecene isomers, offering researchers a practical framework for their differentiation using fundamental analytical techniques. We will focus on 1-undecene as the linear archetype and a representative branched isomer, 4-methyl-1-decene, to illustrate the key distinguishing features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
The choice of analytical technique is driven by the need to unambiguously determine both the position of the carbon-carbon double bond and the branching pattern of the alkyl chain. As we will demonstrate, each spectroscopic method provides a unique piece of the structural puzzle, and a combined approach yields the most reliable characterization.
Molecular Structure Overview
The fundamental difference in connectivity between a linear and a branched undecene isomer is the basis for their distinct spectroscopic signatures. 1-undecene features a terminal double bond on a straight eleven-carbon chain. In contrast, a branched isomer like 4-methyl-1-decene also has a terminal double bond but includes a methyl group at the C4 position.
Caption: Molecular structures of 1-undecene and 4-methyl-1-decene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide critical data for distinguishing undecene isomers.
¹H NMR: The Proton Environment
In ¹H NMR, the chemical shift, integration, and multiplicity (splitting pattern) of signals reveal the electronic environment and connectivity of protons.
-
Vinylic Protons (=C-H): For terminal alkenes like 1-undecene, three vinylic protons are present. The internal proton (-CH=) appears as a complex multiplet further downfield (approx. 5.7-5.8 ppm) compared to the two terminal protons (=CH₂) which appear as distinct multiplets around 4.8-5.1 ppm.[1] The presence of three signals in this region is a hallmark of a monosubstituted alkene. A branched isomer like 4-methyl-1-decene will show a very similar pattern in this region, as the branching is remote from the double bond.
-
Allylic Protons (-C-C=C): The two allylic protons in 1-undecene appear as a multiplet around 2.0-2.2 ppm.[1] Their chemical shift is influenced by the adjacent double bond. In 4-methyl-1-decene, the allylic environment is similar.
-
Branch Point Protons: The key differentiator is the signal corresponding to the proton at the branch point (the -CH- group at C4 in 4-methyl-1-decene) and the adjacent methyl group. The single proton on the branched carbon will appear as a complex multiplet, while the three protons of the new methyl group will appear as a doublet, typically upfield around 0.8-1.0 ppm.
-
Alkyl Chain Protons (-CH₂- and -CH₃): In 1-undecene, the bulk of the methylene protons form a broad multiplet between 1.1-1.3 ppm, with the terminal methyl group appearing as a triplet around 0.8-0.9 ppm.[1] The branched isomer will show more complex and overlapping signals in the alkyl region due to the loss of symmetry.
| Proton Type | 1-Undecene (Linear) | 4-Methyl-1-decene (Branched - Predicted) | Key Differentiator |
| -CH=CH₂ | ~5.80-5.72 ppm (m, 1H)[1] | ~5.8 ppm (m, 1H) | Similar for terminal alkenes |
| -CH=C H₂ | ~5.05-4.85 ppm (m, 2H)[1] | ~5.0 ppm (m, 2H) | Similar for terminal alkenes |
| -CH₂-C=C | ~2.15-1.92 ppm (m, 2H)[1] | ~2.1 ppm (m, 2H) | Similar for terminal alkenes |
| Alkyl -CH₂- | ~1.29-1.10 ppm (m, 14H)[1] | Complex multiplets | Increased complexity in branched isomer |
| Branch -CH- | N/A | Multiplet | Presence of this signal |
| Branch -CH₃ | N/A | ~0.9 ppm (d, 3H) | Presence of a doublet in this region |
| Terminal -CH₃ | ~0.82 ppm (t, 3H)[1] | ~0.85 ppm (t, 3H) | Triplet for the end of the main chain |
¹³C NMR: The Carbon Skeleton
¹³C NMR spectroscopy provides direct information about the carbon framework. The chemical shifts of carbon atoms are highly sensitive to their local electronic and steric environment.[2]
-
sp² Carbons (C=C): Alkene carbons typically resonate in the 110-140 ppm region.[2] For 1-undecene, the terminal =CH₂ carbon is more shielded and appears around 115.7 ppm, while the internal =CH- carbon is deshielded and appears around 126.8 ppm.[1] This pattern is characteristic of a terminal alkene.
-
sp³ Carbons (Alkyl): In the linear chain of 1-undecene, the interior methylene (-CH₂-) carbons appear in a predictable range of approximately 23-30 ppm.[1] The introduction of a branch in 4-methyl-1-decene causes significant shifts. The branched carbon (C4) itself will shift downfield. Carbons adjacent to the branch point (C3 and C5) and the methyl carbon will have unique chemical shifts distinct from the repeating methylene units of the linear isomer. This disruption of the simple, repeating pattern of the linear chain is a clear indicator of branching.
| Carbon Type | 1-Undecene (Linear) | 4-Methyl-1-decene (Branched - Predicted) | Key Differentiator |
| -C =CH₂ | ~126.8 ppm[1] | ~139 ppm | Similar range |
| -CH=C H₂ | ~115.7 ppm[1] | ~114 ppm | Similar range |
| Alkyl -CH₂- | ~23-30 ppm (multiple signals)[1] | More complex, varied shifts | Loss of simple repeating pattern |
| Branch >C H- | N/A | ~35-45 ppm | Unique signal for the branch point carbon |
| Branch -C H₃ | N/A | ~15-25 ppm | Unique signal for the methyl branch |
| Terminal -CH₃ | ~14.6 ppm[1] | ~14 ppm | Similar chemical shift |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds. It is particularly effective for identifying functional groups, including the substitution pattern of an alkene.[3][4]
-
=C-H Stretch: A key diagnostic feature for alkenes is the C-H stretching vibration of hydrogens attached directly to the double bond, which appears at wavenumbers just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[5] Saturated C-H stretches from the alkyl chain appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[6] Both linear and branched undecene isomers will exhibit both types of C-H stretches. The presence of absorption both above and below 3000 cm⁻¹ is strong evidence for an alkene.
-
C=C Stretch: The carbon-carbon double bond stretch occurs in the 1630-1680 cm⁻¹ region.[3] For a terminal alkene like 1-undecene, this peak is typically found around 1640 cm⁻¹ and is of medium intensity.[1]
-
=C-H Out-of-Plane Bending: The most powerful diagnostic feature in the IR spectrum for determining alkene substitution is the out-of-plane C-H bending ("wagging") region between 650-1000 cm⁻¹.[5] A monosubstituted (terminal) alkene like 1-undecene will show two strong, distinct bands around 910 cm⁻¹ and 990 cm⁻¹.[6] The presence of this pair of bands is definitive for a -CH=CH₂ group. Since 4-methyl-1-decene is also a monosubstituted alkene, it would exhibit these same two characteristic bands. IR spectroscopy is therefore excellent at identifying the terminal alkene group but less effective at pinpointing the location of branching along the alkyl chain.
| Vibrational Mode | Typical Range (cm⁻¹) | Expected for Undecene Isomers | Key Differentiator |
| =C-H Stretch | 3000 - 3100[5] | Present in both | Confirms alkene presence |
| Alkyl C-H Stretch | 2850 - 2960[6] | Present in both | Confirms alkyl chain presence |
| C=C Stretch | 1630 - 1680[3] | ~1640 cm⁻¹ for terminal alkenes | Confirms alkene presence |
| =C-H Bending | 910 & 990[6] | Strong bands present in both | Confirms terminal alkene (-CH=CH₂) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For distinguishing between linear and branched isomers, Electron Ionization (EI) MS is exceptionally useful.
-
Molecular Ion (M⁺•): Both isomers have a molecular weight of 154.29 g/mol .[7] Alkenes generally show a more intense molecular ion peak than their corresponding alkanes because the pi-electron system has a lower ionization energy.[8][9]
-
Fragmentation Pattern: The key to differentiation lies in the fragmentation pathways.[10]
-
1-Undecene (Linear): Linear alkenes and alkanes fragment to form a series of carbocations, resulting in clusters of peaks separated by 14 Da (corresponding to CH₂ units).[11][12] The fragmentation is often driven by the formation of stable allylic cations. For 1-undecene, a prominent fragmentation would be allylic cleavage, leading to the loss of a C₈H₁₇ radical and the formation of a stable C₃H₅⁺ (m/z 41) allylic cation. The spectrum will show a characteristic pattern of decreasing intensity for larger fragments.[13][14]
-
4-Methyl-1-decene (Branched): Branched hydrocarbons fragment preferentially at the branch point.[9][11] This is because cleavage at this point leads to the formation of a more stable secondary or tertiary carbocation.[15] For 4-methyl-1-decene, cleavage at the C4-C5 bond is highly favored, as it results in a stable secondary carbocation with m/z = 71 (C₅H₁₁⁺) and the loss of a hexyl radical. This would result in a significantly more abundant peak at m/z 71 compared to what would be observed for the linear isomer. This preferential fragmentation provides a clear and reliable marker for the location of the branch point.[15][16]
-
Sources
- 1. rsc.org [rsc.org]
- 2. askthenerd.com [askthenerd.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1-Undecene | C11H22 | CID 13190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. ch.ic.ac.uk [ch.ic.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 1-Undecene [webbook.nist.gov]
- 14. youtube.com [youtube.com]
- 15. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 16. youtube.com [youtube.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
